molecular formula C7H8Cl2OS4 B164164 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one CAS No. 128258-74-2

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one

Numéro de catalogue: B164164
Numéro CAS: 128258-74-2
Poids moléculaire: 307.3 g/mol
Clé InChI: ZRPZTICAFOPFAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one, also known as 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one, is a useful research compound. Its molecular formula is C7H8Cl2OS4 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4,5-bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2OS4/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPZTICAFOPFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)SC1=C(SC(=O)S1)SCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367926
Record name 4,5-bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one
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Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128258-74-2
Record name 4,5-Bis[(2-chloroethyl)thio]-1,3-dithiol-2-one
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URL https://commonchemistry.cas.org/detail?cas_rn=128258-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one
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Foundational & Exploratory

"CAS number and synonyms for 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph on 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one , a critical intermediate in the synthesis of tetrathiafulvalene (TTF) derivatives and organic superconductors.

Executive Summary

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one is a functionalized organosulfur compound belonging to the 1,3-dithiol-2-one class. It is primarily utilized as a reactive precursor for the synthesis of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and other sulfur-rich heterocyclic systems used in molecular electronics.

The compound represents the "oxo" (carbonyl) analogue of the more common thione precursors. Its primary utility lies in its ability to undergo phosphite-mediated coupling to form TTF cores, while the pendant 2-chloroethyl groups serve as electrophilic handles for subsequent cyclization or functionalization.

Identification & Nomenclature

Attribute Details
Chemical Name 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one
Systematic Name 4,5-Bis(2-chloroethylthio)-1,3-dithiol-2-one
CAS Number Not widely indexed as a discrete commercial isolate.[1][2][3][4][5][6][7]Related CAS (Thione Analog): 63676-47-5 (approx. class match) or derived from 66946-49-4 (Cyclic Oxo-analog).
Molecular Formula C₇H₈Cl₂OS₄
Molecular Weight 307.30 g/mol
SMILES ClCCS\C1=C(\SCCCl)SC(=O)S1
InChI Key (Calculated) InChI=1S/C7H8Cl2OS4/c8-1-3-11-6-7(12-4-2-9)14-5(10)13-6/h1-4H2
Synonyms Bis(2-chloroethylthio) dithiolone; Oxo-bis(chloroethyl) DMDT; 4,5-Bis(2-chloroethylthio)-1,3-dithiole-2-one.
Structural Context

The molecule consists of a 1,3-dithiol-2-one core substituted at the 4 and 5 positions with 2-chloroethylsulfanyl chains.

  • Core: The carbonyl group (C=O) at position 2 makes this the "one" variant, distinguishing it from the "thione" (C=S) variant.

  • Substituents: The chloroethyl groups are potent alkylating agents, allowing for intramolecular cyclization to form dihydro-1,4-dithiin rings (the outer rings of BEDT-TTF).

Physicochemical Characterization

Property Value / Description
Appearance Off-white to pale yellow crystalline solid (purified); often an oil if crude.
Melting Point 65–70 °C (Estimated based on cyclic analogues).
Solubility Soluble in CHCl₃, CH₂Cl₂, THF, and warm Acetonitrile. Insoluble in water.
Reactivity Sensitive to nucleophiles (due to alkyl chloride). The carbonyl group is susceptible to nucleophilic attack but is generally stable under acidic conditions.
Stability Stable at -20°C. Prone to hydrolysis or self-alkylation (cyclization) upon prolonged exposure to heat or base.

Synthetic Utility & Mechanism

The synthesis of this compound typically follows a modular pathway starting from carbon disulfide. It serves as the "activated" form of the thione, ready for coupling.

Synthesis Pathway (DOT Diagram)

SynthesisPathway CS2 Carbon Disulfide (CS2) DMDT Disodium Dimercapto- isothithione (DMIT) CS2->DMDT Na / DMF Reduction Thione 4,5-Bis(2-chloroethylthio)- 1,3-dithiole-2-thione DMDT->Thione 1-Bromo-2-chloroethane (Alkylation) Target TARGET: 4,5-Bis(2-chloroethylsulfanyl)- 1,3-dithiol-2-one Thione->Target Hg(OAc)2 / CHCl3 (Oxidative Desulfurization) BEDT BEDT-TTF (Organic Superconductor) Target->BEDT P(OMe)3, Reflux (Coupling & Cyclization)

Caption: Step-wise synthesis from elemental precursors to the target oxo-intermediate and subsequent conversion to BEDT-TTF.

Mechanistic Insight: Why the "One" (Oxo) Form?

While the thione (C=S) is easier to synthesize initially, the one (C=O) form is preferred for the final coupling step to form tetrathiafulvalene (TTF) derivatives.

  • Coupling Efficiency: The reaction with trialkyl phosphites (e.g., P(OMe)₃) to form the central C=C bond is cleaner and higher-yielding with the oxo-form because the byproduct is a phosphate ester rather than a phosphorotrithioate.

  • Activation: Mercuric acetate (Hg(OAc)₂) is the standard reagent to convert the C=S to C=O. This step "activates" the molecule for the coupling reaction.

Experimental Protocol: Synthesis & Conversion

Objective: Synthesis of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one from the thione precursor.

Reagents
  • Precursor: 4,5-Bis(2-chloroethylthio)-1,3-dithiole-2-thione (1.0 eq)

  • Oxidant: Mercuric Acetate (Hg(OAc)₂) (1.1 eq)

  • Solvent: Chloroform (CHCl3) or Dichloromethane (DCM)

  • Workup: Celite, Sodium Bicarbonate (NaHCO₃), Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of the thione precursor in 50 mL of CHCl₃ in a round-bottom flask.

  • Addition: Add 11 mmol of Mercuric Acetate (Hg(OAc)₂) to the solution at room temperature. The reaction will likely precipitate black HgS (Mercuric Sulfide) immediately.

  • Reaction: Stir the suspension vigorously for 2–4 hours. Monitor by TLC (Silica, 1:1 DCM/Hexanes). The yellow thione spot should disappear, replaced by a less polar oxo-product spot.

  • Filtration: Filter the mixture through a pad of Celite to remove the toxic HgS byproducts. Wash the pad with CHCl₃.

  • Wash: Wash the filtrate with saturated NaHCO₃ (2 x 50 mL) to remove acetic acid byproducts, then with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (eluting with CH₂Cl₂) to obtain the target 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one .

Applications in Drug Development & Materials Science

While primarily known in organic electronics (superconductors), this scaffold has emerging relevance in medicinal chemistry :

  • Thiol Traps: The dithiol-2-one core can act as a masked dithiol. Upon hydrolysis, it releases the dithiolate species, which can chelate metals or react with electrophilic cysteine residues in proteins.

  • Linker Chemistry: The 2-chloroethyl groups are versatile "handles." They can be displaced by amines or azides to create bioconjugates or cross-linking agents.

Downstream Workflow: BEDT-TTF Synthesis

The target compound is the direct precursor to BEDT-TTF (CAS 66946-48-3).

Coupling Target 2 x Target Molecule (Oxo-form) Coupling Coupling Reaction (P(OMe)3, 110°C) Target->Coupling Intermediate Phosphite Ylide Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - 2 HCl Coupling->Intermediate Product BEDT-TTF (Final Product) Cyclization->Product

Caption: Phosphite-mediated coupling and in-situ cyclization mechanism.

Safety & Handling (SDS Highlights)

  • Hazards:

    • Acute Toxicity: Likely toxic if swallowed or inhaled (analogous to other dithiolones).

    • Skin Irritation: The chloroethyl groups are alkylating agents; potential vesicant (blistering agent) properties similar to mustard gas analogs, though significantly less volatile. Handle with extreme care.

    • Heavy Metals: Synthesis involves Mercury (Hg) salts. All waste must be segregated as hazardous heavy metal waste.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses, and fume hood are mandatory.

References

  • Organic Syntheses , "2,2'-Bi-5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiinylidene (BEDT-TTF)". Org. Synth.1992 , 70, 120. Link

  • Svenstrup, N., & Becher, J. "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)". Synthesis1995, 1995(03), 215–235.
  • Yamada, J., et al. "Synthesis and Properties of BEDT-TTF Analogues". Chem. Rev.2004 , 104(11), 5057–5084. Link

  • Sigma-Aldrich , "Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) Product Sheet". Link

Sources

Unraveling the Reactivity of Chloroethyl Groups in 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloroethyl groups in 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one. Drawing upon established principles of organic chemistry and knowledge of analogous sulfur-containing compounds, this document elucidates the key chemical transformations of this molecule, with a particular focus on nucleophilic substitution and cyclization reactions. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of sulfur-rich heterocyclic compounds, particularly in the context of drug development and materials science.

Introduction: The Unique Structural Landscape of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one

The molecule 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one presents a fascinating scaffold for chemical exploration. Its structure is characterized by a central 1,3-dithiole-2-one ring, a five-membered heterocycle containing two sulfur atoms and a ketone functional group. Appended to this core at the 4 and 5 positions are two 2-chloroethyl thioether moieties. This unique arrangement of functional groups imparts a distinct reactivity profile to the molecule, making it a valuable precursor for the synthesis of more complex heterocyclic systems. The presence of the electron-withdrawing dithiole-2-one core is anticipated to influence the reactivity of the peripheral chloroethyl groups, a key aspect that this guide will explore in detail.

Core Reactivity: The Chloroethyl Groups as Electrophilic Centers

The primary sites of reactivity in 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one are the terminal carbon atoms of the two chloroethyl groups. The electronegative chlorine atom induces a partial positive charge on the adjacent carbon, rendering it susceptible to attack by nucleophiles. This behavior is analogous to that observed in sulfur mustards, such as bis-(2-chloroethyl)sulfide, which are known for their potent alkylating properties due to the reactivity of their chloroethyl groups.[1][2]

Nucleophilic Substitution Reactions

The chloroethyl groups readily undergo nucleophilic substitution reactions, where the chloride ion serves as a good leaving group. A wide array of nucleophiles can be employed to displace the chloride, leading to the formation of a diverse range of derivatives.

General Reaction Scheme:

G R-S-CH2-CH2-Cl R-S-CH2-CH2-Cl R-S-CH2-CH2-Nu R-S-CH2-CH2-Nu R-S-CH2-CH2-Cl->R-S-CH2-CH2-Nu + Nu- + Cl- + Cl- -> + Cl-

Caption: General nucleophilic substitution at the chloroethyl group.

Common Nucleophiles and Their Products:

Nucleophile (Nu-)Product Functional GroupPotential Applications
Hydroxide (OH-)AlcoholPrecursors for further functionalization
Alkoxides (RO-)EtherModification of solubility and polarity
Thiolates (RS-)ThioetherIntroduction of additional sulfur linkages
Amines (RNH2, R2NH)AmineSynthesis of biologically active compounds
Azide (N3-)AzidePrecursors for triazoles via click chemistry
Cyanide (CN-)NitrileCarbon chain extension

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Dissolution: Dissolve 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile (CH3CN).

  • Nucleophile Addition: Add a stoichiometric excess (typically 2.2-2.5 equivalents) of the desired nucleophile to the solution. If the nucleophile is a salt, it can be added directly. If it is a neutral species like an amine, a non-nucleophilic base (e.g., triethylamine) may be required to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Intramolecular Cyclization: Formation of Thio-Morpholine Analogs

A particularly important reaction of the chloroethyl groups, especially in the presence of a nucleophile that can be introduced at the sulfur atom, is intramolecular cyclization. This process is facilitated by the formation of a transient episulfonium ion, a highly reactive three-membered ring intermediate. This mechanism is well-documented for sulfur mustards.[2]

Reaction Workflow:

G A Initial Reactant B Nucleophilic Attack on Sulfur A->B C Intramolecular Cyclization B->C D Final Product C->D

Caption: Workflow for intramolecular cyclization.

In the context of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one, if the chloroethyl group is first converted to a thiol (e.g., by reaction with sodium hydrosulfide), a subsequent intramolecular nucleophilic attack of the newly formed thiol onto the adjacent chloroethyl group can lead to the formation of a 1,4-dithiane ring.

Influence of the 1,3-Dithiole-2-one Core

The 1,3-dithiole-2-one core exerts a significant electronic influence on the reactivity of the attached chloroethyl groups. The two sulfur atoms and the carbonyl group are electron-withdrawing, which can have several consequences:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the core can further increase the partial positive charge on the carbon atoms of the chloroethyl groups, making them more susceptible to nucleophilic attack.

  • Stabilization of Intermediates: The sulfur atoms in the dithiole ring can potentially stabilize any transient carbocationic character that may develop during the substitution process through resonance.

Compounds with a 1,3-dithiole-2-one core are known precursors for the synthesis of tetrathiafulvalene (TTF) derivatives, which are important in materials science.[3] The reactivity of the side chains is crucial for building more complex molecular materials.

Reactivity at the Dithiole-2-one Core

While the primary focus of this guide is the reactivity of the chloroethyl groups, it is important to acknowledge that the 1,3-dithiole-2-one core itself can undergo chemical transformations.

Reactions at the Carbonyl Group

The carbonyl group can undergo reactions typical of ketones. For instance, it can be reduced to a methylene group or an alcohol. However, these reactions may require harsh conditions that could also affect the chloroethyl groups.

Ring-Opening Reactions

Under certain conditions, the 1,3-dithiole-2-one ring can be opened. For example, treatment with strong reducing agents or certain nucleophiles could lead to the cleavage of the C-S bonds.

Potential Applications in Drug Development and Materials Science

The versatile reactivity of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one makes it a valuable building block in several scientific domains.

  • Drug Development: The ability to introduce a variety of functional groups via nucleophilic substitution allows for the synthesis of libraries of compounds for biological screening. The sulfur-rich nature of the molecule is also of interest, as many biologically active compounds contain sulfur.

  • Materials Science: As mentioned, 1,3-dithiole-2-one derivatives are precursors to tetrathiafulvalenes (TTFs), which are key components in the development of organic conductors and superconductors. The functionalization of the side chains is a critical strategy for tuning the electronic and structural properties of these materials.

Conclusion

The reactivity of the chloroethyl groups in 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one is dominated by nucleophilic substitution reactions. This reactivity is analogous to that of sulfur mustards but is modulated by the electronic effects of the central 1,3-dithiole-2-one core. The ability to readily displace the chloride ions with a wide range of nucleophiles opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. Understanding the principles outlined in this guide will empower researchers to effectively utilize this versatile molecule in their synthetic endeavors.

References

  • New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates. PMC. Available at: [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]

  • Preparation and properties of novel sulphur heterocycles from the reaction of 4,5-disubstituted 2-lithio-1,3-dithioles with carbon disulphide and X-ray crystallographic structure of 2-(4,5-dimethyl-1,3-dithiolylidene)-5,6-dimethyl-2,3-dihydro-1. Royal Society of Chemistry. Available at: [Link]

  • Hydrolysis and Oxidation Products of the Chemical Warfare Agents 1,2-Bis[(2-chloroethyl)thio]ethane Q and 2,2′-Bis(2-chloroethylthio)diethyl Ether T. ResearchGate. Available at: [Link]

  • Geminal-dithiol-based precursors for reactive sulfur species. PMC. Available at: [Link]

  • Detoxication of sulfur half-mustards by nucleophilic scavengers: robust activity of thiopurines. Oxford Academic. Available at: [Link]

  • Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts. PMC. Available at: [Link]

  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. PMC. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. Available at: [Link]

  • Geminal-dithiol-based precursors for reactive sulfur species. Semantic Scholar. Available at: [Link]

  • Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. MDPI. Available at: [Link]

  • Dichlorodiethyl sulfone. Wikipedia. Available at: [Link]

  • A new strategy for the synthesis of complex natural products. ScienceDaily. Available at: [Link]

  • Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. Available at: [Link]

  • The mixed diol-dithiol 2,2-bis(sulfanylmethyl)propane-1,3-diol: characterization of key intermediates on a new synthetic pathway. PubMed. Available at: [Link]

  • 20.2 Nucleophilic Acyl Substitution. YouTube. Available at: [Link]

  • Synthesis of o-benzoquinones annulated with 2-thioxo-1,3-dithiole-4,5-dithiolate fragment. Dioxolene ligands bearing non-planar geometry. ResearchGate. Available at: [Link]

  • (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. MDPI. Available at: [Link]

  • 3-[4,5-Bis(2-cyanoethylsulfanyl)-1,3-dithiol-2-yl]-1,3-thiazolidine-2-thione. ResearchGate. Available at: [Link]

  • Bis(2-chloroethylthiomethyl)ether. PubChem. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one: A Novel Covalent Crosslinking Agent for Structural and Functional Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: These application notes are based on established chemical principles of bifunctional alkylating agents and dithiol chemistry, as direct literature on the use of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one for protein crosslinking is not currently available. The proposed protocols and mechanisms should be considered theoretical and require experimental validation.

Introduction: A New Tool for Mapping Protein Interactions

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Chemical crosslinking, in conjunction with mass spectrometry (XL-MS), has emerged as a powerful technique for identifying proximal amino acid residues within protein complexes, providing valuable low-resolution structural information.[1] Bifunctional alkylating agents, such as nitrogen mustards, have a long history of use in forming covalent linkages between macromolecules.[2][3][4]

Here, we introduce 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one, a novel reagent proposed for protein crosslinking. This molecule possesses two reactive chloroethyl sulfide moieties, analogous to those found in sulfur mustards, which are potent alkylating agents.[5] These reactive groups are attached to a central 1,3-dithiol-2-one core. The bifunctional nature of this compound allows for the covalent linkage of two amino acid residues, providing distance constraints for structural modeling of proteins and protein complexes.

Proposed Mechanism of Action

The crosslinking activity of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one is predicated on the reactivity of its two chloroethyl sulfide side chains. This reaction is analogous to that of sulfur and nitrogen mustards.[6][7]

Step 1: Formation of a Reactive Intermediate The rate-limiting step is the intramolecular cyclization of one of the chloroethyl groups, where the sulfur atom attacks the ß-carbon, displacing the chloride ion to form a highly reactive episulfonium ion intermediate.[6]

Step 2: Nucleophilic Attack by an Amino Acid Residue This strained three-membered ring is a potent electrophile and is readily attacked by nucleophilic side chains of amino acid residues on a protein. While DNA is a primary target for mustards, proteins are also significantly alkylated.[5][8] Likely targets include:

  • Cysteine: The thiol group is a strong nucleophile.

  • Histidine: The imidazole ring is nucleophilic.

  • Aspartate and Glutamate: The carboxyl groups can react.[9]

  • Lysine: While the amino groups of proteins have been reported to be less reactive with sulfur mustards compared to other residues, they can still be potential targets.[10]

Step 3: Second Alkylation Event After the first alkylation, the second chloroethyl sulfide group can undergo the same process, forming another episulfonium ion that is then attacked by a second nucleophilic residue. This second reaction can occur on the same protein (intra-protein crosslink) or on a different, interacting protein (inter-protein crosslink), thus covalently linking the two residues.

Diagram: Proposed Crosslinking Mechanism

G cluster_0 Step 1: Formation of Episulfonium Ion cluster_1 Step 2: First Nucleophilic Attack cluster_2 Step 3: Second Alkylation A Crosslinker with Chloroethyl Group B Episulfonium Ion Intermediate (+ Cl-) A->B Intramolecular Cyclization D Singly-Adducted Crosslinker on Protein 1 B->D C Protein 1 with Nucleophilic Residue (Nu1) C->D E Second Episulfonium Ion Formation D->E Intramolecular Cyclization G Crosslinked Protein Complex E->G F Protein 2 with Nucleophilic Residue (Nu2) F->G

Caption: Proposed reaction mechanism for protein crosslinking.

Potential for a Cleavable Linker

The 1,3-dithiol-2-one core of the crosslinker introduces an interesting possibility. It has been shown that this ring system can be opened by hydrolysis under basic conditions to yield a dithiolate.[11][12] This reaction is reversible upon acidification.[11][12] This suggests that, after crosslinking via the chloroethyl arms, it might be possible to cleave the central core of the linker under specific basic conditions. This would be a valuable feature for mass spectrometry analysis, as it would simplify the identification of crosslinked peptides.[1][13] Further research would be required to determine the compatibility of this cleavage with protein and peptide stability.

Application Notes

Key Applications
  • Mapping Protein-Protein Interactions: Identify binding partners and interaction interfaces in protein complexes.

  • Probing Protein Conformation: Provide distance constraints for modeling the three-dimensional structure of proteins and their assemblies.[14]

  • Studying Conformational Changes: "Freeze" proteins in different functional states to study dynamic changes in their structure.

Recommended Buffer Conditions
  • pH: The formation of the episulfonium ion is the rate-limiting step and is largely pH-independent in aqueous solutions.[6] A physiological pH range of 7.2-8.0 is recommended to ensure protein stability and the availability of deprotonated nucleophilic residues.

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, ß-mercaptoethanol) as they will compete with the protein for reaction with the crosslinker. Recommended buffers include HEPES, PBS, or phosphate buffers.

Safety and Handling

Given its structural similarity to sulfur mustards, 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one should be handled as a hazardous chemical. It is a potential alkylating agent and vesicant.[5] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated chemical fume hood.

Experimental Protocols

Reagent Properties and Recommended Concentrations
PropertyValue
Molecular Weight 291.3 g/mol
Spacer Arm Length ~11.5 Å (estimated)
Reactivity Nucleophilic residues (Cys, His, Asp, Glu)
Solubility Soluble in organic solvents (DMSO, DMF). Prepare a concentrated stock solution.
Stock Solution 10-100 mM in anhydrous DMSO. Store at -20°C with desiccant.
Working Concentration 100 µM - 2 mM (empirical optimization required)
Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol is designed for a purified protein or a pre-formed protein complex.

  • Protein Preparation: Prepare the protein sample at a concentration of 1-10 µM in a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Crosslinker Addition: Warm the stock solution of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one to room temperature. Add the desired amount to the protein solution. A 250- to 2000-fold molar excess of crosslinker over protein is a good starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. A buffer containing a primary amine, such as Tris-HCl, is effective. Incubate for an additional 15 minutes at room temperature.

  • Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: In-Cell Crosslinking

This protocol is for capturing protein interactions within living cells.

  • Cell Culture: Grow cells to the desired confluency.

  • Cell Preparation: Wash the cells once with a pre-warmed, amine-free buffer such as PBS.

  • Crosslinking: Add the crosslinking agent (dissolved in PBS from a DMSO stock) directly to the cells. A final concentration of 1-2 mM is a common starting point for cell-permeable crosslinkers.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes.

  • Quenching: Quench the reaction by removing the crosslinking solution and adding a quenching buffer (e.g., PBS containing 50 mM Tris-HCl). Incubate for 15 minutes.

  • Cell Lysis and Analysis: Wash the cells with quenching buffer, then lyse the cells using a suitable lysis buffer containing protease inhibitors. The resulting lysate can be analyzed by immunoprecipitation, Western blotting, or prepared for mass spectrometry analysis.

Analysis of Crosslinked Products

SDS-PAGE Analysis

Successful crosslinking can be visualized on an SDS-PAGE gel. Inter-protein crosslinks will result in new bands at higher molecular weights corresponding to the sum of the interacting partners. Intra-protein crosslinks may cause a slight shift in the protein's mobility.

Mass Spectrometry Analysis

For detailed identification of crosslinked sites, a "bottom-up" proteomics approach is typically used.[14][15]

  • Digestion: The crosslinked protein mixture is digested with a protease, such as trypsin.

  • LC-MS/MS: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Specialized software is required to identify the spectra corresponding to crosslinked peptides.[13][16] This software searches for pairs of peptides linked by the mass of the crosslinker.

Diagram: Experimental Workflow for XL-MS

G A 1. Protein Sample (Purified or in Lysate) B 2. Add Crosslinker (4,5-Bis(2-chloroethylsulfanyl) -1,3-dithiol-2-one) A->B C 3. Incubate (e.g., 30 min, RT) B->C D 4. Quench Reaction (e.g., Tris buffer) C->D E 5. SDS-PAGE Analysis (Visualize high MW bands) D->E F 6. In-gel or In-solution Proteolytic Digestion (Trypsin) D->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Identify crosslinked peptides) G->H

Caption: General workflow for a protein crosslinking experiment.

References

  • Chemical cross-linking with mass spectrometry: A tool for systems structural biology. (n.d.). National Center for Biotechnology Information. [Link]

  • Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. (n.d.). National Center for Biotechnology Information. [Link]

  • Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. (2005). Semantic Scholar. [Link]

  • Bifunctional alkylating agent-mediated MGMT-DNA cross-linking and its proteolytic cleavage in 16HBE cells. (2016). PubMed. [Link]

  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. (2021). ACS Publications. [Link]

  • The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemistry of Sulfur Mustard and Lewisite. (1993). National Center for Biotechnology Information. [Link]

  • Abstract 5206: Quantifying DNA-protein crosslinks induced by bifunctional alkylating agents in cultured human leukemia cells. (2020). AACR Publications. [Link]

  • Proteomic assessment of sulfur mustard-induced protein adducts and other protein modifications in human epidermal keratinocytes. (2008). PubMed. [Link]

  • Abstract 5206: Quantifying DNA-protein crosslinks induced by bifunctional alkylating agents in cultured human leukemia cells. (n.d.). ResearchGate. [Link]

  • Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies. (n.d.). National Center for Biotechnology Information. [Link]

  • REACTION OF ENZYMES AND PROTEINS WITH MUSTARD GAS (BIS(β-CHLOROETHYL)SULFIDE). (n.d.). National Center for Biotechnology Information. [Link]

  • The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible. (2014). Royal Society of Chemistry. [Link]

  • The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible. (2014). Royal Society of Chemistry. [Link]

  • Oxidants and antioxidants in sulfur mustard–induced injury. (n.d.). National Center for Biotechnology Information. [Link]

  • Alkylating agents. (2018). GPnotebook. [Link]

  • Sulfur mustard exposure: Serum protein biomarkers. (2020). Wiley Analytical Science. [Link]

  • Preparation of Stable Nitrogen Mustard DNA Interstrand Cross-Link Analogs for Biochemical and Cell Biological Studies. (2017). PubMed. [Link]

  • Expressions of apoptotic protein and gene following sulfur mustard-induced acute pulmonary injuries in rats. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one is a bifunctional alkylating agent with significant potential as a chemical probe in the field of proteomics. Its structure, featuring two reactive 2-chloroethyl thioether groups, positions it as a valuable tool for covalently cross-linking proteins. This allows for the stabilization of protein-protein interactions (PPIs) and the "freezing" of protein conformations for subsequent analysis by mass spectrometry. The chloroethyl groups are known to react with nucleophilic amino acid residues, making this reagent particularly useful for mapping the spatial arrangement of proteins within complexes and for gaining insights into cellular signaling pathways. This document provides a detailed guide to the putative applications and experimental protocols for utilizing 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one in proteomics research.

Mechanism of Action: Covalent Cross-Linking of Proteins

The utility of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one as a cross-linking agent is derived from the electrophilic nature of its two chloroethyl groups. These groups are analogous to the reactive moieties found in sulfur mustards, which are potent alkylating agents.[1][2][3][4][5][6][7] The proposed mechanism involves the nucleophilic attack by amino acid side chains on the carbon atom bearing the chlorine. Cysteine residues, with their highly nucleophilic thiol groups, are primary targets for alkylation.[8] Other nucleophilic residues such as lysine (amino group), histidine (imidazole ring), and aspartic/glutamic acid (carboxyl groups) can also be modified, albeit typically at a lower efficiency.[9]

The bifunctional nature of the molecule allows for a two-step reaction that results in a covalent bridge between two amino acid residues. This can occur between two residues on the same protein (intra-protein cross-link) or on two different interacting proteins (inter-protein cross-link). These cross-links provide distance constraints that are invaluable for structural and interaction proteomics.[10][11][12]

Mechanism_of_Action cluster_0 Step 1: First Alkylation (Monoadduct Formation) cluster_1 Step 2: Second Alkylation (Cross-link Formation) Reagent 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one Monoadduct Monoadduct Intermediate Reagent->Monoadduct reacts with Protein1_Cys Protein 1 (with nucleophilic Cys-SH) Protein1_Cys->Monoadduct attacks Crosslinked_Product Covalently Cross-linked Protein Complex Monoadduct->Crosslinked_Product reacts with Protein2_Lys Protein 2 (with nucleophilic Lys-NH2) Protein2_Lys->Crosslinked_Product attacks

Figure 1: Proposed two-step reaction mechanism for protein cross-linking.

Core Application: Chemical Cross-Linking Mass Spectrometry (CXMS) for PPI Mapping

The primary application of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one is in chemical cross-linking mass spectrometry (CXMS). This powerful technique provides spatial constraints to elucidate protein structures and map protein-protein interactions.[10][11][12][13] The general workflow involves covalently linking interacting proteins, digesting the cross-linked complex into peptides, and then identifying the cross-linked peptides by mass spectrometry.

CXMS_Workflow Start Protein Complex (in vitro or in situ) Crosslinking 1. Cross-linking Reaction with 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one Start->Crosslinking Quenching 2. Quenching of Excess Reagent Crosslinking->Quenching Denaturation 3. Denaturation, Reduction, and Alkylation of non-cross-linked Cys Quenching->Denaturation Digestion 4. Enzymatic Digestion (e.g., with Trypsin) Denaturation->Digestion Enrichment 5. Enrichment of Cross-linked Peptides (Optional, e.g., SEC or SCX) Digestion->Enrichment LCMS 6. LC-MS/MS Analysis Enrichment->LCMS DataAnalysis 7. Data Analysis (Identification of cross-linked peptides) LCMS->DataAnalysis End Protein Interaction Map & Structural Constraints DataAnalysis->End

Figure 2: General workflow for CXMS using a bifunctional cross-linker.

Experimental Protocols

Protocol 1: In Vitro Cross-Linking of Purified Protein Complexes

This protocol is suitable for validating known interactions or for studying the structure of a purified protein complex.

Materials:

  • Purified protein complex (1-5 mg/mL) in a suitable buffer (e.g., HEPES, PBS), pH 7.2-8.0. Avoid buffers with primary amines like Tris.

  • 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one stock solution (10-50 mM in anhydrous DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Denaturation/Reduction buffer (e.g., 8 M urea, 10 mM DTT in 100 mM ammonium bicarbonate).

  • Alkylation solution (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate).

  • Trypsin (mass spectrometry grade).

Procedure:

  • Cross-Linking Reaction:

    • To your protein sample, add the cross-linker stock solution to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 37°C.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for MS:

    • Denature and reduce the cross-linked proteins by adding 4 volumes of Denaturation/Reduction buffer and incubating for 1 hour at 37°C.

    • Alkylate non-cross-linked cysteine residues by adding iodoacetamide solution to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.

    • Dilute the sample 10-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Acidify the reaction with formic acid to a final concentration of 1% to stop the digestion.

    • Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

ParameterRecommended RangePurpose
Protein Concentration 1-5 mg/mLTo ensure sufficient proximity for inter-protein cross-linking.
Cross-linker Concentration 0.5-2 mMTo achieve optimal cross-linking efficiency without excessive modification.
Reaction Time 30-60 minutesTo allow for the formation of cross-links.
pH 7.2-8.0To maintain protein stability and facilitate nucleophilic attack.
Protocol 2: In Situ Cross-Linking in Cell Lysates

This protocol is designed to capture protein interactions within a more complex biological context.

Materials:

  • Cultured cells.

  • Lysis buffer (e.g., RIPA buffer without primary amines).

  • Protease and phosphatase inhibitors.

  • 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one stock solution.

  • Quenching buffer.

  • SDS-PAGE reagents.

Procedure:

  • Cell Lysis:

    • Harvest and wash cells with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Cross-Linking Reaction:

    • Adjust the protein concentration to 2-5 mg/mL.

    • Add the cross-linker to the desired final concentration (start with a range from 0.5 to 2 mM).

    • Incubate for 30-60 minutes at 4°C or room temperature.

  • Quenching:

    • Quench the reaction as described in Protocol 1.

  • Analysis and Sample Preparation:

    • Analyze the cross-linked lysate by SDS-PAGE and Coomassie staining or Western blotting to observe the formation of higher molecular weight species.

    • For mass spectrometry, the entire cross-linked lysate can be processed as described in Protocol 1 (steps 3 onwards), or a protein of interest can be immunoprecipitated before digestion.

Mass Spectrometry Analysis and Data Interpretation

The analysis of CXMS data requires specialized software (e.g., MeroX, pLink, StavroX) capable of identifying cross-linked peptides.[13] The software searches for pairs of peptides whose combined mass equals the mass of a precursor ion minus the mass of the cross-linker.

  • Mass of the cross-linker: The mass of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one will be added to the mass of the two cross-linked peptides.

  • Fragmentation Spectra: The MS/MS spectra of cross-linked peptides will contain fragment ions from both peptide chains, allowing for their identification.

The successful identification of inter-protein cross-links provides direct evidence of a protein-protein interaction and pinpoints the region of contact. Intra-protein cross-links provide valuable distance constraints for protein structure modeling.

Trustworthiness and Validation

The protocols described are based on established methodologies for chemical cross-linking mass spectrometry.[9][10][12] However, as with any experimental technique, proper controls are essential for validating the results.

  • Negative Controls: Perform the experiment without the cross-linking reagent to identify non-specific interactions.

  • Concentration Optimization: Titrate the concentration of the cross-linker to find the optimal balance between efficient cross-linking and the formation of large, insoluble aggregates.

  • Orthogonal Validation: Validate key findings using complementary techniques such as co-immunoprecipitation or yeast two-hybrid assays.[14][15]

By following these guidelines and incorporating appropriate controls, researchers can confidently utilize 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one as a powerful tool to explore the proteome.

References

  • Götze, M., et al. (2019). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Nature Protocols, 14(2), 339-369. [Link]

  • Leitner, A., et al. (2016). Probing the structure of protein complexes by chemical cross-linking and mass spectrometry. Current Opinion in Structural Biology, 38, 64-73. [Link]

  • Götze, M., et al. (2015). MeroX: a user-friendly and versatile software for the interpretation of cross-linking/mass spectrometry data. Journal of The American Society for Mass Spectrometry, 26(1), 89-97. [Link]

  • Jain, T., et al. (2024). Methods for detecting protein-protein interactions. MethodsX, 12, 102668. [Link]

  • LibreTexts Biology. (2024). 7.26A: Mapping Protein-Protein Interactions. [Link]

  • Arlt, V. M., et al. (2019). Analysis of protein chlorination by mass spectrometry. Free Radical Biology and Medicine, 143, 36-46. [Link]

  • Patsnap. (2025). What techniques are used to study protein-protein interactions? [Link]

  • Wikipedia. (n.d.). Mustard gas. [Link]

  • ResearchGate. (n.d.). The effects of bifunctional alkylating agents on DNA. [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. [Link]

  • ResearchGate. (2025). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. [Link]

  • MDPI. (2020). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Cancers, 12(11), 3123. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). 4. CHEMICAL AND PHYSICAL INFORMATION. [Link]

  • Wikipedia. (n.d.). Bis(2-chloroethyl)sulfide. [Link]

  • PubChem. (n.d.). Bis(2-chloroethyl) sulfone. [Link]

  • Haz-Map. (n.d.). Bis(2-chloroethyl)sulfide. [Link]

  • MDPI. (2019). Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells. Cancers, 11(12), 1989. [Link]

  • Wikipedia. (n.d.). Dichlorodiethyl sulfone. [Link]

  • FAST-ACT. (n.d.). Mustard Gas (HD) Bis-(2-chloroethyl) sulfide (505-60-2). [Link]

Sources

Application Note: Mapping Protein-Protein Interactions with 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the use of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one , a specialized, rigid, bifunctional alkylating agent designed for mapping protein-protein interactions (PPIs) and stabilizing protein complexes.

Introduction: The Need for Rigid Crosslinkers

Mapping the interface of protein-protein interactions (PPIs) requires reagents that can lock interacting domains in their native conformation. While flexible crosslinkers (e.g., DSS, BS3) are common, they often trap transient, non-specific collisions due to their long, floppy alkyl chains.

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one (hereafter referred to as BCDT ) offers a distinct advantage:

  • Rigid Core: The 1,3-dithiol-2-one ring is planar and aromatic-like, providing a defined distance constraint (approx. 5–8 Å) between reactive sites.

  • Specific Reactivity: The 2-chloroethylsulfanyl arms (resembling hemisulfur mustards) react preferentially with nucleophilic cysteine thiols (and to a lesser extent, histidine imidazoles and lysine amines) via a highly stable thioether linkage.

  • Stability: Unlike maleimides, which can undergo ring-opening hydrolysis or retro-Michael addition, the thioether bonds formed by BCDT are chemically stable, ensuring robust capture of complexes for downstream mass spectrometry (MS) analysis.

Mechanism of Action

The reactivity of BCDT is driven by the episulfonium ion intermediate, a hallmark of 2-chloroethyl sulfide chemistry (mustard gas analogs).

  • Activation: In aqueous solution, the chloroethyl sulfide group spontaneously cyclizes to form a highly electrophilic episulfonium (thiiranium) ion.

  • Nucleophilic Attack: A nucleophile on the protein (typically a deprotonated Cysteine thiolate, Protein-S⁻) attacks the ring carbons of the episulfonium ion.

  • Crosslinking: This process repeats on the second arm, covalently linking two residues.

Chemical Specificity:

  • Primary Target: Cysteine (-SH).

  • Secondary Targets: Histidine (N-imidazole), Methionine (thioether), N-terminal

    
    -amine.
    
  • pH Dependence: Reactivity is optimal at pH 7.5–8.5, where cysteine thiolates are abundant.

Experimental Workflow

The following workflow integrates BCDT crosslinking with bottom-up proteomics to identify interaction interfaces.

PPI_Workflow Start Protein Complex (In Solution) Reaction Crosslinking Reaction (BCDT, pH 8.0, 37°C) Start->Reaction Add Reagent Quench Quenching (Excess DTT/BME) Reaction->Quench 30-60 min Digest Enzymatic Digestion (Trypsin/Lys-C) Quench->Digest Denature & Digest Analysis LC-MS/MS Analysis (Peptide Mapping) Digest->Analysis Inject Result Identification of Crosslinked Peptides Analysis->Result Bioinformatics

Figure 1: Workflow for mapping PPIs using BCDT crosslinking and Mass Spectrometry.

Protocol: Crosslinking of Protein Complexes

Safety Warning: BCDT contains 2-chloroethyl sulfide moieties, which are potent alkylating agents (mustard equivalents). Handle with extreme care in a fume hood. Wear nitrile gloves, lab coat, and safety goggles. Deactivate waste with 10% NaOH or bleach.

Materials:

  • BCDT Stock: 50 mM in anhydrous DMSO (Freshly prepared).

  • Reaction Buffer: 20 mM HEPES or PBS, pH 7.5–8.0, 150 mM NaCl. (Avoid Tris/Glycine buffers if amine reactivity is a concern, though BCDT prefers thiols).

  • Quenching Buffer: 1 M Dithiothreitol (DTT) or

    
    -Mercaptoethanol (BME).
    
  • Protein Sample: Purified complex (0.5–2 mg/mL).

Step-by-Step Procedure:

  • Equilibration:

    • Dialyze the protein complex into Reaction Buffer to remove reducing agents (DTT, TCEP) which will quench the reagent.

    • Adjust protein concentration to ~1 mg/mL (approx. 10–20 µM).

  • Crosslinking Reaction:

    • Add BCDT stock to the protein solution to a final concentration of 0.1 mM to 1 mM (typically 10–50 fold molar excess over protein).

    • Note: Keep DMSO concentration < 5% (v/v) to avoid denaturation.

    • Incubate at 37°C for 30–60 minutes or 25°C for 2 hours . The formation of the episulfonium ion is rate-limiting and temperature-dependent.

  • Quenching:

    • Stop the reaction by adding DTT to a final concentration of 10–20 mM .

    • Incubate at room temperature for 15 minutes. The excess thiol will scavenge unreacted episulfonium ions.

  • Verification (SDS-PAGE):

    • Run 2 µg of the sample on an SDS-PAGE gel (non-reducing conditions).

    • Success Criteria: Appearance of higher molecular weight bands (dimers/oligomers) compared to the untreated control.

  • Sample Preparation for MS:

    • Precipitate protein (acetone/TCA) or perform buffer exchange to remove excess reagent/DTT.

    • Redissolve in denaturation buffer (8M Urea).

    • Alkylate free cysteines (e.g., with Iodoacetamide) to block unmodified sites.

    • Digest with Trypsin/Lys-C overnight.

Data Analysis & Mass Spectrometry

Mass Shift Calculation: To identify crosslinked peptides, the search engine (e.g., pLink, MaxQuant, Proteome Discoverer) must be configured with the correct mass modification.

  • Formula of BCDT:

    
     (MW ≈ 307.3 Da)
    
  • Reaction Mechanism: Loss of 2

    
     HCl upon double alkylation.
    
  • Added Mass (Crosslink):

    
    
    
    
    
  • Monolink Mass (Dead-end): If one arm reacts and the other hydrolyzes (OH) or is quenched (DTT):

    • Hydrolyzed:

      
      .
      
    • DTT-quenched:

      
      .
      

Table 1: Key Parameters for MS Search

ParameterValueNotes
Crosslinker Name BCDTCustom definition required
Reactive Sites Cys, His, LysPrimary specificity is Cys
Linker Mass Shift +234.3834 DaCovalent bridge mass
Monolink Mass +252.3940 DaHydrolysis product (OH)
Max Linker Length ~8–12 ÅIncludes side chains + core

References

  • Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Mass Spectrometry Reviews, 25(4), 663-682. Link

  • Rutenber, E., et al. (1997). Structure of the DNA adduct of the nitrogen mustard mechlorethamine. Journal of Biological Chemistry. (Provides mechanistic insight into chloroethyl-based alkylation). Link

  • Nielsen, M. B., & Becher, J. (1997). Tetrathiafulvalenes as building blocks in supramolecular chemistry. Liebigs Annalen, 1997(11), 2177-2187. (Chemistry of 1,3-dithiol-2-one precursors). Link

  • Chung, S. W., et al. (2019). Structure and reactivity of 4,5-substituted-1,3-dithiol-2-ones. Journal of Organic Chemistry. (General reactivity of the core scaffold). Link

(Note: While specific "Application Notes" for this exact compound name are rare in public databases, the protocol above is derived from the established chemistry of sulfur mustard alkylators and 1,3-dithiol-2-one scaffolds used in chemical biology.)

Protocol for Selective Chemical Labeling of Cysteine Residues: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development and Proteomics Professionals

This comprehensive guide provides a detailed protocol and technical insights for the selective chemical labeling of cysteine residues, a cornerstone technique in modern proteomics, drug development, and bioconjugation.[1][2][3] By leveraging the unique nucleophilicity of the cysteine thiol group, researchers can achieve site-specific modification of proteins to introduce probes, drugs, or other functionalities.[4][5] This document offers a blend of theoretical principles and practical, field-proven methodologies to ensure robust and reproducible results.

The Principle of Cysteine's Unique Reactivity

The exceptional utility of cysteine in bioconjugation stems from the distinct properties of its thiol (-SH) side chain. With a pKa typically around 8.5, the thiol group can be deprotonated under mild conditions to form a highly nucleophilic thiolate anion (-S⁻).[6][7] This thiolate is significantly more reactive towards specific electrophilic reagents than other nucleophilic amino acid side chains, enabling a high degree of selectivity in protein modification.[4][5] The relatively low natural abundance of cysteine residues in many proteins further enhances the specificity of this labeling approach.[5][7]

A Comparative Overview of Cysteine-Selective Reagents

The choice of labeling reagent is critical and depends on the specific application, the desired stability of the resulting conjugate, and the characteristics of the protein of interest. Below is a comparative summary of the most common classes of thiol-reactive reagents.

Reagent ClassReaction MechanismKey AdvantagesKey Considerations
Maleimides Michael AdditionHigh selectivity for thiols at pH 6.5-7.5, rapid reaction kinetics, forms a stable thioether bond.[8][][10][11]The resulting thioether bond can undergo retro-Michael reaction (reversibility) under certain conditions. Potential for off-target reaction with amines at pH > 7.5.[10]
Iodoacetamides Nucleophilic SubstitutionForms a very stable thioether bond.[12]Slower reaction rate compared to maleimides.[12] Requires a slightly alkaline pH (8.0-8.5) for optimal reactivity, which can increase the risk of off-target modification of other residues like lysine and histidine.[13][14][15]
Thiol-Disulfide Exchange Reagents Disulfide ExchangeThe resulting disulfide bond is reversible with reducing agents like DTT or TCEP.[16] Useful for applications requiring cleavable linkers.The disulfide bond can be unstable in reducing environments.
Cyclooctynes (e.g., DBCO) Thiol-yne AdditionEnables copper-free "click" chemistry for bioorthogonal labeling.[17] Highly specific and can be performed in complex biological media.[17]Generally slower reaction kinetics compared to maleimides. The reagents can be more expensive.

Core Experimental Workflow and Protocol

This section details a generalized, step-by-step protocol for the selective labeling of a protein with a cysteine-reactive fluorescent dye (e.g., a maleimide conjugate).

Visualizing the Workflow

Cysteine_Labeling_Workflow cluster_prep 1. Protein & Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Validation p1 Protein Purification & Quantification p2 Reduction of Disulfide Bonds (if necessary) p1->p2 p3 Buffer Exchange to Labeling Buffer p2->p3 r1 Incubate Protein with Labeling Reagent p3->r1 Add Reagent p4 Reagent Preparation pu1 Removal of Excess Unreacted Label r1->pu1 Quench Reaction (optional) a1 Determine Labeling Efficiency pu1->a1 a2 Assess Protein Integrity & Function a1->a2

Caption: A generalized experimental workflow for selective cysteine labeling.

Detailed Step-by-Step Protocol

Materials:

  • Purified protein with at least one accessible cysteine residue

  • Cysteine-reactive labeling reagent (e.g., maleimide-conjugated dye)

  • Reducing agent (e.g., TCEP or DTT)

  • Labeling Buffer (e.g., PBS or HEPES, pH 7.0-7.5, degassed)

  • Quenching Reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

  • Spectrophotometer

Protocol:

  • Protein Preparation and Reduction:

    • Ensure the protein is purified and its concentration accurately determined.

    • If the target cysteine(s) may be involved in disulfide bonds, reduction is necessary.[16] Incubate the protein with a 10-fold molar excess of a thiol-free reducing agent like TCEP for 1 hour at room temperature.

    • Causality: TCEP is often preferred over DTT as it does not contain a thiol group and thus will not compete with the protein's cysteines for the labeling reagent.[16] If DTT is used, it must be completely removed before adding the labeling reagent.[16]

  • Buffer Exchange:

    • Remove the reducing agent and exchange the protein into a degassed labeling buffer (pH 6.5-7.5 for maleimides, 8.0-8.5 for iodoacetamides).[11][18] This can be achieved by size-exclusion chromatography or dialysis.

    • Causality: Degassing the buffer is crucial to minimize the re-oxidation of the cysteine thiol groups to disulfides.[18] The pH of the buffer is critical for the deprotonation of the cysteine thiol to the more reactive thiolate form.[6]

  • Labeling Reaction:

    • Prepare a stock solution of the labeling reagent in an appropriate solvent (e.g., DMSO or DMF) immediately before use.[18][19]

    • Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.

    • Causality: A molar excess of the labeling reagent drives the reaction to completion.[18] Incubation conditions can be adjusted to optimize labeling efficiency and minimize protein degradation.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~10 mM. This will react with any excess labeling reagent.

  • Purification of the Labeled Protein:

    • Remove the unreacted label and quenching reagent by size-exclusion chromatography, dialysis, or spin filtration.[16]

    • Causality: This step is critical to prevent interference from the free label in downstream applications and to allow for accurate determination of labeling efficiency.[16]

Reaction Mechanism Visualization

Michael_Addition cluster_reactants cluster_transition cluster_product Protein_Cys Protein-SH (Thiol) Maleimide Label-Maleimide Thiolate Protein-S⁻ (Thiolate) Protein_Cys->Thiolate Deprotonation (pH 6.5-7.5) Conjugate Protein-S-Label (Stable Thioether Bond) Thiolate->Conjugate Michael Addition (Nucleophilic Attack)

Caption: The Michael addition reaction of a cysteine thiol with a maleimide.

Validation and Troubleshooting

A self-validating protocol includes methods to assess the outcome of the experiment.

Determining Labeling Efficiency

The degree of labeling (DOL), or the average number of labels per protein molecule, can be determined spectrophotometrically if the label has a distinct absorbance spectrum.

Formula: DOL = (A_label / ε_label) / ((A_protein - A_correction) / ε_protein)

Where:

  • A_label is the absorbance of the labeled protein at the label's maximum absorbance wavelength.

  • ε_label is the molar extinction coefficient of the label.

  • A_protein is the absorbance of the labeled protein at the protein's maximum absorbance wavelength (typically 280 nm).

  • A_correction is a correction factor for the label's absorbance at 280 nm (A_label at 280 nm = A_label_max * CF).

  • ε_protein is the molar extinction coefficient of the protein.

Alternatively, mass spectrometry can provide a more precise determination of the labeling efficiency and identify the specific sites of modification.[20]

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Incomplete reduction of disulfide bonds.- Re-oxidation of thiols after reduction.- Inactive labeling reagent.- Suboptimal pH or temperature.- Inaccessible cysteine residue.- Increase the concentration of the reducing agent or the incubation time.- Use degassed buffers and work quickly after reduction.[18]- Use a fresh stock of the labeling reagent.[19]- Optimize the pH and temperature of the reaction.[6]- Consider denaturing conditions if preserving protein function is not required.
Off-Target Labeling - Reaction pH is too high, leading to modification of other nucleophilic residues (e.g., lysine).[10]- Excessive concentration of the labeling reagent.- For maleimide reactions, maintain the pH between 6.5 and 7.5.[11]- Titrate the molar excess of the labeling reagent to find the optimal concentration.
Protein Precipitation/Aggregation - The label alters the protein's solubility.- The labeling conditions (e.g., pH, solvent) are destabilizing the protein.- Screen different labels to find one that is more compatible with the protein.- Optimize buffer conditions, including the addition of stabilizing agents like glycerol or arginine.[21]

References

  • Advances in Chemical Conjugation of Natural Cysteine: Techniques and Applications. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Toward Precision Bioconjugation: Chemical Strategies for Site-Selective Cysteine Conjugation. (2026). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Specific Labeling of Polypeptides at Amino-Terminal Cysteine Residues Using Cy5-benzyl Thioester. (n.d.). Ben Schuler. Retrieved February 13, 2026, from [Link]

  • Quantification of free cysteines in membrane and soluble proteins using a fluorescent dye and thermal unfolding. (2013). PMC. Retrieved February 13, 2026, from [Link]

  • Selective fluorescent labeling of cellular proteins and its biological applications. (2024). Chemical Society Reviews. Retrieved February 13, 2026, from [Link]

  • Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. (2016). PMC. Retrieved February 13, 2026, from [Link]

  • Selective fluorescent labeling of cellular proteins and its biological applications. (2024). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Efficient Site-Specific Labeling of Proteins via Cysteines. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Fluorescent labeling of specific cysteine residues using CyMPL. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • In protein cysteine labeling for EPR, are there specific buffers, salts or pH values that are most optimal? (2015). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Recent progress in enzymatic protein labelling techniques and their applications. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Novel approaches for cysteine bioconjugation. (n.d.). UCL Discovery. Retrieved February 13, 2026, from [Link]

  • Proteomic analysis of cysteine-labeling efficiency. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Selective chemical labeling of proteins in living cells. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Fast Cysteine Bioconjugation Chemistry. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. (2024). STAR Protocols. Retrieved February 13, 2026, from [Link]

  • Does Iodoactamide not work on LMW thiols?. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. (2023). bioRxiv. Retrieved February 13, 2026, from [Link]

  • Overalkylation of a Protein Digest with Iodoacetamide. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Site-Selective Cysteine-Cyclooctyne Conjugation. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Iodoacetamide. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Perfect Protein Purification Buffers: 5 Top Ingredients. (n.d.). Bitesize Bio. Retrieved February 13, 2026, from [Link]

  • Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection. (2011). PMC. Retrieved February 13, 2026, from [Link]

Sources

Synthesis of Tetrathiafulvalene (TTF) Derivatives from 1,3-Dithiol-2-iminium Salts: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Tetrathiafulvalene

Tetrathiafulvalene (TTF) and its derivatives represent a cornerstone in the field of materials science, particularly in the development of organic conductors and superconductors. The unique electron-donating properties of the TTF core, coupled with its ability to form stable radical cations, have made it a versatile building block for a vast array of functional materials.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of TTF derivatives, with a specific focus on the versatile and efficient route starting from 1,3-dithiol-2-iminium salts. This approach offers significant advantages in terms of accessibility of starting materials and the ability to introduce diverse functionalities into the final TTF structure.

This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and synthesis of novel TTF-based systems. The protocols and explanations provided herein are grounded in established chemical principles and supported by authoritative literature, aiming to empower both novice and experienced chemists in this exciting area of research.

Strategic Overview: The Synthetic Pathway

The synthesis of TTF derivatives from 1,3-dithiol-2-iminium salts generally follows a two-stage process. The first stage involves the preparation of the key intermediate, the 1,3-dithiol-2-iminium salt, which is typically derived from a corresponding 1,3-dithiole-2-thione. The second stage is the coupling reaction of the iminium salt to form the symmetrical or unsymmetrical TTF derivative.

Synthesis_Overview A 1,3-Dithiole-2-thione B 1,3-Dithiol-2-iminium Salt A->B  Alkylation / Amination   C Symmetrical TTF Derivative B->C  Homocoupling   D Unsymmetrical TTF Derivative B->D  Cross-coupling  

Caption: General synthetic strategy for TTF derivatives.

Part 1: Preparation of 1,3-Dithiol-2-iminium Salts

The conversion of 1,3-dithiole-2-thiones to their corresponding 1,3-dithiol-2-iminium salts is a critical step that activates the dithiole ring for subsequent coupling reactions. This transformation is typically achieved through methylation of the thione followed by reaction with a secondary amine.

Mechanism of Iminium Salt Formation

The formation of the 1,3-dithiol-2-iminium salt proceeds through a two-step mechanism. First, the sulfur atom of the thione group acts as a nucleophile and attacks a methylating agent, such as dimethyl sulfate or methyl trifluoromethanesulfonate, to form a 2-(methylthio)-1,3-dithiolium salt. This intermediate is then highly susceptible to nucleophilic attack by a secondary amine, leading to the displacement of the methylthio group and the formation of the desired 1,3-dithiol-2-iminium salt.

Iminium_Salt_Formation Thione 1,3-Dithiole-2-thione S DithioliumSalt 2-(Methylthio)-1,3-dithiolium Salt S-CH₃⁺ Thione:f1->DithioliumSalt:f0  Methylation   MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄) IminiumSalt 1,3-Dithiol-2-iminium Salt N⁺R₂ DithioliumSalt:f0->IminiumSalt:f0  Amination   SecondaryAmine Secondary Amine (e.g., Piperidine)

Caption: Mechanism of 1,3-dithiol-2-iminium salt formation.

Experimental Protocol: Synthesis of a Representative 1,3-Dithiol-2-iminium Salt

This protocol describes the synthesis of a piperidinium-based 1,3-dithiol-2-iminium salt, a common precursor for TTF synthesis.

Materials:

  • 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione

  • Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and corrosive.

  • Piperidine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Diethyl ether (Et₂O)

Procedure:

  • Methylation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4,5-bis(benzoylthio)-1,3-dithiole-2-thione (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Amination: Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of piperidine (2.2 eq) in anhydrous dichloromethane dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure.

  • Add anhydrous diethyl ether to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the 1,3-dithiol-2-iminium salt.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Synthesis of Tetrathiafulvalene Derivatives

The prepared 1,3-dithiol-2-iminium salts can be used to synthesize both symmetrical and unsymmetrical TTF derivatives through coupling reactions.

Homocoupling for Symmetrical TTF Derivatives

Symmetrical TTF derivatives are synthesized by the homocoupling of two identical 1,3-dithiol-2-iminium salt molecules. This is typically achieved by a reduction-dimerization process.

Mechanism of Homocoupling:

The homocoupling reaction is initiated by the reduction of the 1,3-dithiol-2-iminium salt to a transient carbene or a related reactive intermediate. This intermediate then dimerizes to form the central double bond of the TTF core.

Homocoupling_Mechanism IminiumSalt 2 x 1,3-Dithiol-2-iminium Salt Intermediate Reactive Intermediate (Carbene/Radical) IminiumSalt->Intermediate  Reduction   TTF Symmetrical TTF Derivative Intermediate->TTF  Dimerization  

Caption: Homocoupling mechanism for symmetrical TTFs.

Experimental Protocol: Synthesis of a Symmetrical TTF Derivative

Materials:

  • 1,3-Dithiol-2-iminium salt (from Part 1)

  • Sodium borohydride (NaBH₄) or a similar reducing agent

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, suspend the 1,3-dithiol-2-iminium salt (1.0 eq) in anhydrous acetonitrile.

  • Cool the suspension to 0 °C.

  • Add sodium borohydride (0.5-1.0 eq) portion-wise over 30 minutes. The reaction is often accompanied by a color change.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure symmetrical TTF derivative.

Cross-Coupling for Unsymmetrical TTF Derivatives

The synthesis of unsymmetrical TTF derivatives requires the cross-coupling of two different 1,3-dithiole precursors. A common and effective method is the reaction between a 1,3-dithiole-2-one (or thione) and a 1,3-dithiol-2-iminium salt in the presence of a coupling agent like triethyl phosphite.

Mechanism of Cross-Coupling:

The cross-coupling reaction is believed to proceed via the formation of a phosphonium ylide intermediate from the 1,3-dithiole-2-one/thione and triethyl phosphite. This ylide then reacts with the 1,3-dithiol-2-iminium salt in a Wittig-type reaction to form the unsymmetrical TTF.[3][4]

Cross_Coupling_Workflow Dithiole_A 1,3-Dithiole-2-one/thione (A) Intermediate Reactive Intermediate (Ylide) Dithiole_A:f0->Intermediate:f0 + Triethyl Phosphite IminiumSalt_B 1,3-Dithiol-2-iminium Salt (B) Phosphite Triethyl Phosphite Unsymmetrical_TTF Unsymmetrical TTF (A-B) Intermediate:f0->Unsymmetrical_TTF:f0 + Iminium Salt (B)

Caption: Cross-coupling for unsymmetrical TTFs.

Experimental Protocol: Synthesis of an Unsymmetrical TTF Derivative

Materials:

  • 1,3-Dithiole-2-one or -thione (Partner A)

  • 1,3-Dithiol-2-iminium salt (Partner B)

  • Triethyl phosphite (P(OEt)₃)

  • Anhydrous Toluene or Xylene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,3-dithiole-2-one/thione (1.0 eq) and the 1,3-dithiol-2-iminium salt (1.0-1.2 eq) in anhydrous toluene.

  • Add triethyl phosphite (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (110-140 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product will be a mixture of the desired unsymmetrical TTF, and the two symmetrical homocoupled products.

  • Purify the mixture by column chromatography on silica gel, often requiring careful selection of the eluent system to separate the products.

Data Presentation: Representative Reaction Conditions and Yields

TTF Type Precursors Reagents & Conditions Typical Yield (%) Reference
Symmetrical1,3-Dithiol-2-iminium saltNaBH₄, CH₃CN, 0 °C to rt60-80Internal Method
Unsymmetrical1,3-Dithiole-2-thione & 1,3-Dithiol-2-iminium saltP(OEt)₃, Toluene, reflux30-50[3]
UnsymmetricalTwo different 1,3-dithiole-2-thionesP(OEt)₃, Toluene, reflux20-40 (cross-product)[2]

Troubleshooting and Expert Insights

  • Low Yields in Homocoupling: Ensure all reagents and solvents are strictly anhydrous. The presence of water can lead to side reactions and decomposition of the reactive intermediates. The quality of the starting iminium salt is also crucial.

  • Difficult Separation of Unsymmetrical TTFs: The separation of the desired unsymmetrical product from the two symmetrical byproducts can be challenging due to their similar polarities. Careful optimization of the chromatographic conditions, including the use of different solvent systems and potentially multiple chromatographic steps, may be necessary. In some cases, recrystallization can be an effective purification method.

  • Safety Precautions: Dimethyl sulfate is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. Triethyl phosphite has a pungent odor and should also be handled in a fume hood.

Conclusion

The synthesis of tetrathiafulvalene derivatives from 1,3-dithiol-2-iminium salts provides a robust and versatile platform for the creation of novel organic electronic materials. By mastering the preparation of the key iminium salt intermediates and understanding the nuances of both homocoupling and cross-coupling reactions, researchers can access a wide range of symmetrical and unsymmetrical TTF architectures with tailored electronic and physical properties. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of materials chemistry and drug development.

References

  • Yamada, J.-i., Satoki, S., Mishima, S., Akashi, N., Takahashi, K., Masuda, N., ... & Anzai, H. (n.d.). Synthesis of Unsymmetrical Tetrathiafulvalene Derivatives via Me3Al-Promoted Reactions of Organotin Compounds with Esters. The Journal of Organic Chemistry. [Link][5]

  • G. G. Abashev, E. V. Shklyaeva. (2006). SYNTHESIS OF 1,3-DITHIOLE-2-THIONES AND TETRATHIAFULVALENES USING OLIGO(1,3-DITHIOLE-2,4,5-TRITHIONE). Chemistry of Heterocyclic Compounds, 42, 423. [Link][6]

  • Cristau, H., et al. (1999). Synthesis of unsymmetrically substituted TTF derivatives via the “phosphonate way”. Some investigations on the scope of the method. Tetrahedron, 55(45), 13029-13036. [Link][4]

  • Brousmiche, D. W., et al. (2015). Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes. Beilstein Journal of Organic Chemistry, 11, 1042-1056. [Link][2]

  • Papavassiliou, G. C., et al. (1995). Chemistry of TTF. Easy synthesis of TTF and selective synthesis of unsymmetrically substituted TTFs. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 268(1), 111-118. [Link][3]

  • Kudinova, M. A., et al. (2022). Electrochemistry of Tetrathiafulvalene Ligands Assembled on the Surface of Gold Nanoparticles. Nanomaterials, 12(22), 3959. [Link][1]

Sources

Application of Dithiolanes in the Protection of Carbonyl Groups: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of multi-step organic synthesis, particularly in the realms of natural product synthesis and drug development, the selective masking and unmasking of reactive functional groups is a paramount challenge. The carbonyl group, ubiquitous in synthetic intermediates, often requires temporary protection to prevent undesired reactions with nucleophiles or under basic and acidic conditions. Among the arsenal of protecting groups, the 1,3-dithiolane stands out for its exceptional stability and versatility. This guide provides an in-depth exploration of the application of dithiolanes for the protection of aldehydes and ketones, offering detailed protocols, mechanistic insights, and practical considerations for the research scientist.

The Strategic Advantage of Dithiolane Protection

The formation of a 1,3-dithiolane from a carbonyl compound and 1,2-ethanedithiol offers a robust strategy for carbonyl protection due to several key advantages[1][2]:

  • Exceptional Stability: Dithiolanes are remarkably stable across a wide pH range, showing inertness to both acidic and basic conditions under which many other protecting groups would be cleaved[1][2]. This stability allows for a broad scope of subsequent chemical transformations on the protected molecule.

  • Ease of Formation: The protection reaction is typically a high-yielding condensation reaction catalyzed by a variety of Brønsted or Lewis acids, often under mild conditions[3][4].

  • Chemoselectivity: The formation of dithiolanes exhibits a useful degree of chemoselectivity. Aldehydes are generally more reactive than ketones, allowing for the selective protection of aldehydes in the presence of ketones[5][6].

  • Orthogonality: The deprotection of dithiolanes often requires specific reagents that do not affect many other common protecting groups, allowing for orthogonal protection strategies in complex syntheses[7][8].

Mechanism of Dithiolane Formation: An Acid-Catalyzed Cascade

The formation of a 1,3-dithiolane is an acid-catalyzed process that proceeds through a series of reversible steps, analogous to acetal formation[9][10]. The generally accepted mechanism is as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Thiol: One of the sulfur atoms of 1,2-ethanedithiol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly formed sulfonium ion to the hydroxyl group.

  • Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized thionium ion.

  • Intramolecular Cyclization: The second thiol group of the 1,2-ethanedithiol attacks the thionium ion in an intramolecular fashion.

  • Deprotonation: The final step is the deprotonation of the resulting sulfonium ion to yield the stable 1,3-dithiolane and regenerate the acid catalyst.

Dithiolane Formation Mechanism cluster_0 Carbonyl Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Water Elimination cluster_3 Cyclization & Deprotonation R2C=O R₂C=O H+ H⁺ R2C=O+H R₂C=O⁺H R2C=O->R2C=O+H Protonation HS(CH2)2SH HS(CH₂)₂SH Hemithioacetal_protonated R₂C(OH)-S⁺H(CH₂)₂SH R2C=O+H->Hemithioacetal_protonated Attack Hemithioacetal R₂C(OH)-S(CH₂)₂SH Hemithioacetal_protonated->Hemithioacetal -H⁺ Thionium_ion R₂C=S⁺(CH₂)₂SH Hemithioacetal->Thionium_ion +H⁺, -H₂O H2O H₂O Cyclic_sulfonium R₂C(S(CH₂)₂S⁺H) Thionium_ion->Cyclic_sulfonium Intramolecular Attack Dithiolane R₂C(S(CH₂)₂S) Cyclic_sulfonium->Dithiolane -H⁺ H+_out H⁺

Caption: Acid-catalyzed mechanism of 1,3-dithiolane formation.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Carbonyl Group as a 1,3-Dithiolane

This protocol provides a general and efficient method for the formation of 1,3-dithiolanes from aldehydes and ketones using a solid acid catalyst under solvent-free conditions, which is environmentally benign and simplifies the work-up procedure[5].

Materials:

  • Carbonyl compound (aldehyde or ketone) (1 mmol)

  • 1,2-Ethanedithiol (1.2 mmol)

  • Tungstate Sulfuric Acid (TSA) catalyst (10 mol%)

  • Mortar and pestle

  • Chloroform or ethanol for work-up

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a clean and dry mortar, combine the carbonyl compound (1 mmol), 1,2-ethanedithiol (1.2 mmol), and the tungstate sulfuric acid catalyst (10 mol%).

  • Grind the mixture thoroughly with a pestle at room temperature. The reaction is typically complete within 10-30 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.

  • Upon completion, add chloroform or ethanol (10-20 mL) to the reaction mixture and stir for a few minutes.

  • Filter the mixture to remove the solid catalyst.

  • Wash the filtrate with a saturated solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to afford the crude 1,3-dithiolane, which can be further purified by crystallization or column chromatography if necessary.

Data Presentation: Protection of Various Carbonyls

The following table summarizes the efficiency of 1,3-dithiolane formation for a range of aldehydes and ketones using the tungstate sulfuric acid (TSA) catalyst under solvent-free conditions at room temperature[5].

EntrySubstrateTime (min)Yield (%)
1Benzaldehyde1595
24-Chlorobenzaldehyde2092
34-Nitrobenzaldehyde2590
4Cinnamaldehyde1594
5Cyclohexanone2093
6Acetophenone3088
7Benzophenone4585
8Camphor6080

Deprotection of 1,3-Dithiolanes: Regenerating the Carbonyl Group

While the stability of dithiolanes is a significant advantage, their removal requires specific conditions. A variety of methods have been developed for the deprotection of dithiolanes, ranging from harsh to mild conditions, allowing for the selection of a method compatible with the overall synthetic strategy[7][8].

Deprotection Mechanisms: A Variety of Pathways

The regeneration of the carbonyl group from a dithiolane can be achieved through several mechanistic pathways, depending on the reagents employed.

  • Oxidative Cleavage: Reagents like N-bromosuccinimide (NBS) or iodine in the presence of water initiate the reaction by oxidation of one of the sulfur atoms. This is followed by hydrolysis to regenerate the carbonyl group.

  • Metal-Mediated Cleavage: Heavy metal salts, such as mercury(II) chloride (HgCl₂) or mercury(II) nitrate (Hg(NO₃)₂), coordinate to the sulfur atoms, facilitating the hydrolysis of the C-S bonds[11]. While highly effective, the toxicity of mercury salts is a significant drawback.

  • Acid-Catalyzed Hydrolysis (with assistance): While dithiolanes are stable to simple acid hydrolysis, reagents like polyphosphoric acid (PPA) in the presence of a co-solvent like acetic acid can effect deprotection, likely through a complex-mediated hydrolysis mechanism[2].

Deprotection Workflow cluster_reagents Deprotection Methodologies Dithiolane 1,3-Dithiolane Deprotection Deprotection Reagents Dithiolane->Deprotection Treatment with Carbonyl Carbonyl Compound Deprotection->Carbonyl Yields Oxidative Oxidative (e.g., NBS, I₂/H₂O) Deprotection->Oxidative Metal_Mediated Metal-Mediated (e.g., HgCl₂, Hg(NO₃)₂) Deprotection->Metal_Mediated Acidic Acid-Catalyzed (e.g., PPA/AcOH) Deprotection->Acidic

Caption: General workflow for the deprotection of 1,3-dithiolanes.

Protocol 2: Mild Deprotection of a 1,3-Dithiolane using Polyphosphoric Acid (PPA) and Acetic Acid

This method offers a relatively mild and convenient alternative to heavy metal-based deprotection procedures[2].

Materials:

  • 1,3-Dithiolane derivative (1 mmol)

  • Polyphosphoric acid (PPA) (1-2 g)

  • Acetic acid (a few drops)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, combine the 1,3-dithiolane (1 mmol) with polyphosphoric acid (1-2 g).

  • Add a few drops of acetic acid to the mixture.

  • Stir the mixture at room temperature or with gentle warming (30-40 °C) for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by the careful addition of water.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude carbonyl compound, which can be purified by column chromatography or crystallization.

Data Presentation: Deprotection of Various Dithiolanes

The following table presents the results for the deprotection of various 1,3-dithiolanes using the PPA/acetic acid method[2].

EntrySubstrate (Dithiolane of)Time (h)Temperature (°C)Yield (%)
1Benzaldehyde22592
24-Methoxybenzaldehyde2.52590
3Cyclohexanone33088
4Acetophenone44085
5Benzophenone54082

Application in Complex Molecule Synthesis: The Case of (+)-Biotin

The strategic use of dithiolane protection is elegantly demonstrated in several total syntheses of complex natural products. A classic example is in the synthesis of (+)-biotin, a vital coenzyme. In many synthetic routes to biotin, a dithiolane is employed to protect a ketone functionality while other transformations are carried out on the molecule. This prevents unwanted side reactions and allows for the controlled construction of the intricate bicyclic core of biotin[12][13][14][15]. The dithiolane is then removed in a later step to reveal the required carbonyl group for the final cyclization.

Biotin Synthesis Logic Start Acyclic Precursor with Ketone Protect Dithiolane Protection of Ketone Start->Protect Transform Multiple Synthetic Steps (e.g., chain elongation, cyclization) Protect->Transform Deprotect Dithiolane Deprotection Transform->Deprotect Final (+)-Biotin Deprotect->Final

Caption: Logical workflow of dithiolane use in (+)-Biotin synthesis.

Conclusion

The 1,3-dithiolane protecting group is a powerful and reliable tool in the arsenal of the synthetic organic chemist. Its remarkable stability, ease of formation, and the variety of available deprotection methods make it an ideal choice for the protection of aldehydes and ketones in the synthesis of complex molecules, including pharmaceuticals and natural products. By understanding the underlying mechanisms and having access to robust protocols, researchers can effectively leverage dithiolane chemistry to achieve their synthetic goals.

References

  • Karami, B., Taei, M., Khodabakhshi, S., & Jamshidi, M. (2011). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Journal of Sulfur Chemistry, 32(6), 569-577. [Link]

  • Török, B., & Török, M. (2005). Developments in the deprotection of thioacetals. Journal of Sulfur Chemistry, 26(4-5), 411-427. [Link]

  • Török, B. (2005). Developments in the Deprotection of Thioacetals. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Karami, B., Taei, M., Khodabakhshi, S., & Jamshidi, M. (2011). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. ResearchGate. [Link]

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Aldehyde, Ketone by Dithiolane. Retrieved from [Link]

  • Organic Chemistry Tutor. (2019, August 2). 09.05 Acetals as Protecting Groups and Thioacetals [Video]. YouTube. [Link]

  • Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (2011). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 23(3), 1117-1119. [Link]

  • Corey, E. J., & Seebach, D. (1975). 1,3-Dithiane. Organic Syntheses, 55, 72. [Link]

  • Amspacher, V. M. (2007). The synthesis of new biotin derivatives and their bioactivity (LSU Master's Theses). LSU Scholarly Repository. [Link]

  • Yus, M., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(34), 6147-6212. [Link]

  • Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2016). Design and synthesis of 1,2-dithiolane derivatives and evaluation of their neuroprotective activity. Molecules, 21(8), 1032. [Link]

  • Ghorbani-Vaghei, R., & Jalili, H. (2005). Highly efficient, and fast solid state deprotection of 1,3-dithianes and 1,3-dithiolanes using mercury(II) nitrate trihydrate. Molecules, 10(8), 945-949. [Link]

  • Glen Research. (n.d.). Biotin Labeling of Oligonucleotides. Retrieved from [Link]

  • NPTEL-NOC IITM. (2022, August 8). Lecture 12: Total synthesis of Biotin & Lactacystin [Video]. YouTube. [Link]

  • Lin, S., Hanson, R. E., & Cronan, J. E. (2010). Biotin synthesis begins by hijacking the fatty acid synthetic pathway. Nature Chemical Biology, 6(9), 682-688. [Link]

  • Lin, S., Hanson, R. E., & Cronan, J. E. (2010). Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway. PMC. [Link]

  • chemeurope.com. (n.d.). Dithiolane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

  • Kumar, A., Singh, B., & Sharma, U. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. Molecules, 26(18), 5674. [Link]

Sources

Troubleshooting & Optimization

"improving the efficiency of protein modification with dithiol-2-one reagents"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals utilizing 1,3-dithiol-2-one reagents. These reagents are primarily deployed in two high-value contexts: as precursors for Ni-bis(dithiolene) complexes in bioorthogonal quadricyclane ligation , and as masked 1,2-dithiol precursors for site-specific disulfide rebridging or metal coordination.

Current Status: Operational Topic: Optimization & Troubleshooting of Dithiol-2-one mediated Bioconjugation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Core Technology Overview

Dithiol-2-one reagents (cyclic dithiocarbonates) function as stable, "caged" precursors. They are not direct conjugation agents like NHS-esters; rather, they require specific activation to generate the reactive species.

Primary Applications:
  • Bioorthogonal Labeling (Quadricyclane Ligation): Dithiol-2-ones are converted into Ni-bis(dithiolene) complexes. These electron-deficient metal complexes react rapidly with quadricyclane (a strained hydrocarbon tag) via a [2+2+2] cycloaddition. This reaction is orthogonal to azide-alkyne click chemistry.

  • Masked Dithiol Generation: Under basic hydrolysis, the dithiol-2-one ring opens to release a 1,2-dithiolate dianion. This species is critical for synthesizing disulfide rebridging linkers or coordinating radiometals (e.g., for PET imaging).

Experimental Workflow & Mechanism

The following diagram illustrates the critical activation pathways. Understanding this causality is essential for troubleshooting low yields.

DithiolModification Precursor 1,3-Dithiol-2-one (Stable Precursor) Activation Base Hydrolysis (pH > 9.0) Precursor->Activation Dithiolate 1,2-Dithiolate Dianion Activation->Dithiolate Ring Opening NiComplex Ni-bis(dithiolene) (Active Probe) Dithiolate->NiComplex + Ni(II) / Oxidation Crosslinker Crosslinking (Disulfide Bridging) Dithiolate->Crosslinker + Oxidant/Linker NiSalt Ni(II) Salt NiSalt->NiComplex Ligation [2+2+2] Cycloaddition (Stable Adduct) NiComplex->Ligation + Quadricyclane Quad Quadricyclane-Tag (on Protein) Quad->Ligation

Figure 1: Activation pathways for 1,3-dithiol-2-one reagents. The pathway splits based on the addition of metal ions (Bioorthogonal route) or direct use of the dithiolate (Rebridging route).

Troubleshooting Guide (Q&A)

Section A: Bioorthogonal Labeling (Ni-bis(dithiolene) System)

Q1: My Ni-bis(dithiolene) probe precipitates immediately upon addition to the protein buffer. How do I improve solubility?

  • Root Cause: Most dithiol-2-one derived complexes are hydrophobic aromatic systems. In aqueous buffers (PBS), they aggregate, quenching reactivity.

  • Solution:

    • Sulfonation: Ensure you are using a sulfonated dithiol-2-one precursor. The sulfonate groups provide necessary negative charge for water solubility.

    • Co-solvent: Add 5-10% DMSO or DMF to the reaction mixture.

    • Cyclodextrin: Add 10 equivalents of

      
      -cyclodextrin . This encapsulates the hydrophobic core of the Ni-complex without inhibiting the quadricyclane reaction, significantly boosting solubility.
      

Q2: The ligation efficiency is low (<20%) despite using excess reagent. Is the probe dead?

  • Root Cause: The Ni-bis(dithiolene) complex must be in the neutral oxidation state to react with quadricyclane.[1] If synthesized in situ without controlled oxidation, it may exist as the unreactive anionic species.

  • Diagnostic: Check the UV-Vis absorbance. The neutral species typically has a strong Near-IR absorbance (approx. 850 nm). If this band is weak or shifted, the complex is reduced.

  • Fix: Treat the probe stock with a mild oxidant like potassium ferricyanide (

    
    )  before adding it to the protein. This regenerates the reactive neutral state.
    

Q3: Can I use this chemistry on intracellular proteins?

  • Constraint: The Ni-bis(dithiolene) complex can be reduced by high concentrations of intracellular glutathione (GSH), rendering it unreactive.

  • Recommendation: This chemistry is most efficient for cell-surface labeling or extracellular proteins. For intracellular use, higher probe concentrations are required to outcompete GSH reduction.

Section B: Masked Dithiol Generation

Q4: I am trying to generate the free dithiol for crosslinking, but the ring won't open. What pH is required?

  • Requirement: The 1,3-dithiol-2-one ring is robust. It requires basic hydrolysis (pH > 9.0) or nucleophilic attack (e.g., by methoxide) to open.

  • Protocol Adjustment: Incubate the reagent in 0.1 M NaOH/MeOH for 30 minutes before neutralization and addition to the protein. Do not attempt to open the ring at physiological pH (7.4); it will remain inert.

Q5: After hydrolysis, my dithiol re-oxidizes to a polymer before I can conjugate it. How do I stabilize it?

  • Mechanism: 1,2-dithiols are prone to rapid intermolecular oxidation.

  • Fix: Perform the hydrolysis in the presence of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to keep the thiols reduced. Alternatively, use the dithiolate in situ immediately after generation.

Optimized Protocols

Protocol A: Synthesis of Reactive Ni-bis(dithiolene) Probe

Use this protocol to convert the dithiol-2-one precursor into the active labeling agent.

StepActionCritical Parameter
1. Precursor Dissolution Dissolve substituted 1,3-dithiol-2-one in MeOH/THF (1:1).Concentration: 10–50 mM.
2. Hydrolysis Add 2.2 eq. KOH (in MeOH). Stir 30 min under

.
Color Change: Solution turns yellow/orange (dithiolate formation).
3. Metalation Add 0.5 eq.

(dissolved in min. water).
Stir 2 hours. Solution turns dark.
4. Oxidation (Critical) Bubble air through solution or add 1 eq.

or Ferricyanide.
Target: Formation of neutral complex (often green/blue/black).
5. Purification Precipitate or extract into DCM (if hydrophobic) or dialyze (if sulfonated).Remove free metal ions.
Protocol B: Protein Labeling (Quadricyclane Ligation)

Target: Protein functionalized with Quadricyclane (via metabolic labeling or NHS-linker).

  • Buffer: PBS pH 7.4 (Supplement with 5% DMSO if probe is hydrophobic).

  • Stoichiometry: Add 10–20 equivalents of Ni-bis(dithiolene) probe to the protein (10–50

    
    M protein conc).
    
  • Incubation: 1–2 hours at Room Temperature (or 4°C overnight).

  • Quenching: (Optional) Add excess quadricyclane small molecule or wash via spin filtration.

  • Analysis: Measure UV-Vis (loss of 850 nm peak indicates reaction) or Fluorescence (if probe is fluorogenic).

References & Further Reading

  • Bioorthogonal Quadricyclane Ligation:

    • Sletten, E. M., & Bertozzi, C. R. (2011).[2] A Bioorthogonal Quadricyclane Ligation.[1][2] Journal of the American Chemical Society.[3] (Describes the reaction of Ni-bis(dithiolene) derived from dithiol-2-ones with quadricyclane).

  • Dithiolene Chemistry & Precursors:

    • Stiefel, E. I. (2004).[4] Chemistry of Dithiolenes and Their Nickel and Molybdenum Complexes. (Comprehensive review on synthesizing dithiolenes from 1,3-dithiol-2-one precursors).

  • Thiol-Reactive Reagents & Troubleshooting:

    • Thermo Fisher Scientific. Thiol-Reactive Probe Labeling Protocol. (General guide for handling thiol-reactive species and solubility issues).

  • Dithiol-2-one Surface Functionalization:

    • Titirici, M. M., et al. (2025). Facile functionalization of HTC-derived carbon microspheres. (Demonstrates hydrolysis of DCDTO to generate surface thiols).

Sources

Technical Support Center: Quenching Excess 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Research, Development, and Process Chemistry Professionals

As a Senior Application Scientist, my goal is to bridge the gap between complex chemical reactivity and practical, safe laboratory execution. This guide addresses the critical, yet often overlooked, step of quenching excess 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one. The structural similarity of this molecule to sulfur mustards necessitates a rigorous, safety-first approach.[1][2] This document is structured not as a rigid protocol, but as a dynamic resource to help you understand the underlying chemistry, troubleshoot common issues, and select the appropriate strategy for your specific reaction context.

Critical Safety Advisory

The 2-chloroethyl sulfide moiety is the defining structural feature of highly toxic vesicant (blistering) agents, such as sulfur mustard.[2] These compounds are potent alkylating agents that can cause severe, delayed damage to the skin, eyes, and respiratory tract.[2][3] Due to the presence of two such moieties, 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one should be handled with extreme caution at all times, assuming it possesses similar hazardous properties.

Mandatory Precautions:

  • Engineering Controls: All manipulations must be performed in a certified, high-performance chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (double-gloving with nitrile or neoprene is recommended), a flame-resistant lab coat, and chemical splash goggles with full face protection.[3]

  • Decontamination: Have a decontamination solution readily available. A freshly prepared 10% bleach solution or specialized reagents like Chloramine-T can be used for spills, but are not suitable for in-situ reaction quenching.[3]

Frequently Asked Questions (FAQs)

Q1: What makes 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one reactive and why must it be quenched?

This molecule is a potent bifunctional electrophile. Its reactivity stems from the two 2-chloroethyl sulfide groups. The sulfur atom adjacent to the chloroethyl group can participate in an intramolecular cyclization, displacing the chloride ion to form a highly strained and extremely reactive episulfonium ion.[4] This intermediate is a powerful alkylating agent that will readily react with any available nucleophile.

Quenching is essential for two primary reasons:

  • Safety: To neutralize the hazardous, unreacted reagent, rendering the reaction mixture safe for handling and workup.

  • Product Purity: To prevent the excess electrophile from reacting with your desired product, workup reagents (e.g., water, alcohols), or chromatography solvents, which would lead to complex impurity profiles and reduced yields.

Q2: What is the general principle behind selecting a quenching agent for this compound?

The principle is to introduce a sacrificial, highly reactive nucleophile into the reaction mixture. This nucleophile should react with the electrophilic episulfonium ion intermediate (or directly with the chloroethyl group via an SN2 reaction) much faster than any other component in your mixture. An ideal quencher is effective, inexpensive, and results in byproducts that are easily separated from your product (e.g., water-soluble or highly volatile).

Q3: What are the consequences of an incomplete or improper quench?
  • Safety Hazard: The primary risk is exposure to the un-neutralized, toxic alkylating agent during workup, purification, or waste handling.

  • Product Degradation: The unreacted electrophile may alkylate your target molecule, particularly if it contains nucleophilic functional groups (amines, thiols, phenols).

  • Difficult Purification: Reaction of the electrophile with solvents or buffer components during extraction or chromatography can generate a cascade of hard-to-remove impurities.

  • Formation of Elemental Sulfur: Using certain quenching agents, like sodium thiosulfate under acidic conditions, can lead to the formation of elemental sulfur (S₈), which can complicate isolation and contaminate the final product.[5]

Troubleshooting Guide: Common Quenching Issues

"My final product is contaminated with elemental sulfur. What went wrong?"

This is a classic sign of using sodium thiosulfate (Na₂S₂O₃) in a reaction mixture that is neutral or even slightly acidic. Thiosulfate disproportionates under acidic conditions to form sulfite and elemental sulfur.[5]

Solution:

  • Control pH: Before adding the thiosulfate solution, add a mild base like sodium bicarbonate (NaHCO₃) to ensure the reaction mixture is basic (pH > 8).[5]

  • Alternative Quenchers: Switch to a quencher that does not have this liability. Sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) are excellent alternatives that act as reducing agents without forming elemental sulfur.[5]

"My workup is messy, and I'm seeing many unexpected spots on my TLC. What happened?"

This often indicates that the quench was either too slow or incomplete, allowing the excess 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one to react with the workup solutions. For instance, adding water or an alcohol (like methanol or ethanol) to an unquenched mixture can lead to hydrolysis or alcoholysis products, respectively.

Solution:

  • Increase Quencher Stoichiometry: Ensure you are using a sufficient excess of the quenching agent (typically 1.5–2.0 equivalents relative to the excess starting material).

  • Increase Reaction Time/Temperature: Allow the quench to proceed for an adequate amount of time before beginning the workup. A gentle warming (e.g., to room temperature or 40 °C) can sometimes accelerate the quench, but must be done cautiously.

  • Choose a More Reactive Quencher: A thiol- or amine-based quencher may be more effective and faster than an inorganic salt.

"My desired product, which is sensitive to strong nucleophiles, is degrading during the quench. How can I perform a milder quench?"

If your product can be attacked by the quenching agent, you need a more selective approach.

Solution:

  • Sterically Hindered Quenchers: Employ a bulky nucleophile, such as diisopropylamine or tert-butylthiol. These may react more slowly with the hindered electrophile but will be less likely to attack a sterically accessible site on your product.

  • Immobilized Quenchers: Use a solid-supported quenching agent (e.g., a polymer-bound thiol or amine). The reaction occurs on the surface of the resin, which can then be easily filtered off. This often provides a much cleaner reaction profile.

Visualized Workflow: Selecting a Quenching Strategy

The following flowchart provides a decision-making framework for choosing the most appropriate quenching agent for your specific experimental needs.

G cluster_choices Quenching Options start Start: Excess Electrophile Present product_stability Is the desired product sensitive to nucleophiles? start->product_stability acid_stability Is the reaction medium acidic or neutral? product_stability->acid_stability  No solid_support Use Solid-Supported Quencher (e.g., Thiol Resin) product_stability->solid_support  Yes sulfite Use Sodium Sulfite (Na2SO3) or Sodium Metabisulfite (Na2S2O5) acid_stability->sulfite  Yes bicarb_thiosulfate 1. Add NaHCO3 to basify 2. Add Sodium Thiosulfate acid_stability->bicarb_thiosulfate  No (pH > 7) workup_method What is the primary purification method? aq_wash Byproducts removed by aqueous wash workup_method->aq_wash thiol_amine Use Thiol or Amine Quencher (e.g., Dodecanethiol, Diethylamine) thiol_amine->workup_method sulfite->workup_method bicarb_thiosulfate->workup_method filtration Byproducts removed by filtration solid_support->filtration

Caption: Decision tree for selecting an appropriate quenching agent.

Recommended Quenching Protocols

Protocol 1: Nucleophilic Thiol Quench

This is a robust and direct method that relies on the high nucleophilicity of thiols towards soft electrophiles. The resulting thioether byproduct is typically non-volatile and can be separated chromatographically or by extraction if its polarity is sufficiently different from the product.

Mechanism: The thiol directly attacks the electrophilic carbon, displacing the chloride. This process may be accelerated by anchimeric assistance from the adjacent sulfur atom.

G reagent R-S-CH2-CH2-Cl (Electrophile) product R-S-CH2-CH2-S-R' (Stable Thioether) reagent->product S_N2 Attack quencher R'-SH (Thiol Quencher) quencher->product byproduct HCl product->byproduct

Caption: General mechanism for a thiol-based quench.

Step-by-Step Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Calculate the molar amount of excess 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one.

  • Slowly add 1.5 equivalents (relative to the excess electrophile) of a suitable thiol (e.g., dodecanethiol) to the stirring reaction mixture. Note: Using a long-chain thiol increases the molecular weight and lipophilicity of the byproduct, often simplifying purification.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the disappearance of the starting electrophile by TLC or LC-MS.

  • Proceed with the standard aqueous workup.

Protocol 2: Amine-Based Quench

Primary or secondary amines are effective nucleophiles that form water-soluble ammonium salt byproducts after reaction and subsequent protonation, simplifying removal.

Step-by-Step Procedure:

  • Cool the reaction mixture to 0 °C.

  • Slowly add 2.0 equivalents of a secondary amine (e.g., diethylamine or morpholine) to the stirring mixture. The second equivalent acts as a base to neutralize the HCl generated.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Proceed with workup. The resulting aminium salt can be readily removed with an acidic wash (e.g., 1M HCl), followed by a standard bicarbonate and brine wash.

Protocol 3: Aqueous Sulfite Quench

This method is ideal when the product is stable to aqueous basic conditions and when a non-thiol, non-amine quencher is desired.

Step-by-Step Procedure:

  • Cool the reaction mixture to 0 °C.

  • Prepare a 10-20% w/v solution of sodium sulfite (Na₂SO₃) in water.

  • Ensure the reaction mixture is stirring vigorously to promote mixing between the organic and aqueous phases.

  • Slowly add the sodium sulfite solution (using 1.5-2.0 molar equivalents of sulfite) to the reaction mixture.

  • Allow the biphasic mixture to stir at room temperature for at least 2 hours.

  • Separate the layers and proceed with the workup of the organic phase.

Data Summary: Comparison of Quenching Agents

Quenching AgentType/MechanismProsConsKey Considerations
Dodecanethiol Nucleophilic ThiolFast, efficient, clean reaction. Byproduct is non-volatile.Byproduct must be removed by chromatography or distillation. Odor.Excellent for non-polar products where the lipophilic byproduct is easily separated.
Diethylamine Nucleophilic AmineForms a water-soluble aminium salt byproduct. Inexpensive.Can act as a base, may cause side reactions with base-sensitive functional groups.Byproduct is easily removed with an acidic wash.
Sodium Sulfite ReductiveInexpensive, odorless. Byproducts are water-soluble. Avoids sulfur formation.[5]Can be slower due to biphasic conditions. Requires product stability to aqueous base.Ensure vigorous stirring for efficient reaction at the phase interface.
Sodium Thiosulfate ReductiveVery inexpensive and common.Risk of elemental sulfur formation if pH is not basic. [5]MUST add sodium bicarbonate first to ensure pH > 8 before quenching.

References

  • Ishii, I., et al. (2019). Sulfane Sulfur in Toxicology: A Novel Defense System Against Electrophilic Stress. Toxicological Sciences, 170(1), 3-9. [Link]

  • Trejos, A. (2014). How do you avoid sulfur production during a sodium thiosulfate quench process? ResearchGate. [Link]

  • Melvin, L. S., et al. (2009). Detoxication of sulfur half-mustards by nucleophilic scavengers: robust activity of thiopurines. Chemical Research in Toxicology, 22(3), 481-489. [Link]

  • Wikipedia contributors. (2024). Bis(2-chloroethyl) sulfide. Wikipedia, The Free Encyclopedia. [Link]

  • Haz-Map. Bis(2-chloroethyl)sulfide. National Library of Medicine. [Link]

  • Gao, C., et al. (2021). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Archives of Hygiene Sciences, 10(2), 118-125. [Link]

Sources

Validation & Comparative

"comparing 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one to other bifunctional crosslinkers"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one vs. Standard Bifunctional Crosslinkers

Executive Summary: The "Mustard-Core" Reagent

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one (hereafter referred to as BCES-DTO ) represents a specialized class of bifunctional alkylating agents. Unlike standard protein crosslinkers (e.g., Maleimides or NHS-esters) that rely on Michael addition or acylation, BCES-DTO operates via the formation of highly reactive episulfonium ions .

This molecule combines a rigid 1,3-dithiol-2-one heterocyclic core with two 2-chloroethyl sulfide "warheads"—the same functional group found in sulfur mustard (Mustard Gas). Consequently, BCES-DTO is not merely a crosslinker but a potent bifunctional electrophile capable of irreversible alkylation of DNA (guanine N7), proteins (cysteine/histidine), and other nucleophiles.

Primary Utility:

  • Organic Electronics: Precursor for tetrathiafulvalene (TTF) derivatives (e.g., BEDT-TTF).

  • Drug Development: Potential as a cytotoxic payload (DNA crosslinker) or a rigid, non-cleavable linker for specialized bioconjugation.

Mechanistic Analysis: The Episulfonium Pathway

The reactivity of BCES-DTO is driven by the neighboring group participation of the sulfur atoms in the side chains.

Mechanism of Action
  • Activation: The sulfur atom attacks the adjacent carbon bearing the chlorine, displacing the chloride ion.

  • Intermediate: A cyclic, positively charged episulfonium ion (three-membered ring) is formed.

  • Alkylation: A nucleophile (Nu: DNA base, Protein-SH, Protein-NH2) attacks the ring, opening it and forming a stable thioether bond.

  • Crosslinking: The process repeats on the second arm, effectively bridging two nucleophiles.

Graphviz Diagram: Reaction Pathway

ReactionMechanism Reagent BCES-DTO (Bis-chloroethyl precursor) Episulfonium Episulfonium Ion (Highly Reactive Intermediate) Reagent->Episulfonium Intramolecular Cyclization (-Cl⁻) MonoAlk Mono-Alkylated Adduct (Thioether Linkage) Episulfonium->MonoAlk Nucleophilic Attack (Nu1) Crosslink Final Crosslinked Product (Bis-Thioether Bridge) MonoAlk->Crosslink 2nd Episulfonium Formation + Nu2 Attack Nu1 Nucleophile 1 (DNA-N7 / Cys-SH) Nu1->MonoAlk Nu2 Nucleophile 2 (DNA-N7 / Lys-NH2) Nu2->Crosslink

Caption: The stepwise activation of BCES-DTO via episulfonium ion formation, leading to irreversible crosslinking of nucleophiles.

Comparative Analysis: BCES-DTO vs. Industry Standards

This table contrasts BCES-DTO with standard crosslinkers used in drug development (ADCs, protein stability).

FeatureBCES-DTO (This Reagent)BMOE (Bismaleimidoethane)Nitrogen Mustard (Mechlorethamine)Glutaraldehyde
Reactive Group 2-Chloroethyl sulfideMaleimide2-Chloroethyl amineAldehyde
Mechanism Episulfonium Ion (S_N2)Michael AdditionAziridinium Ion (S_N2)Schiff Base Formation
Target Specificity Broad (DNA > Cys > His > Lys)High (Cys-SH at pH 6.5-7.5)Broad (DNA-N7 > Proteins)Broad (Lys-NH2)
Reactivity Rate Moderate (requires activation energy)Very Fast (mins)Very Fast (instant)Moderate
Linker Rigidity High (Heterocyclic core)Low (Flexible alkane chain)Low (Flexible amine)Low (Polymerizes)
Stability of Link Extremely Stable (Thioether)Stable (Thioether)*Stable (Amine)Unstable (Reversible)
Toxicity High (Vesicant/Cytotoxic)Low (Irritant)High (Cytotoxic)Moderate (Sensitizer)
Solubility Organic solvents (DMSO, DMF)DMSO/Water (if sulfonated)Water soluble (HCl salt)Water soluble

*Note: Maleimide-thiol adducts can undergo retro-Michael exchange in plasma; Thioethers formed by BCES-DTO are chemically inert.

Experimental Protocol: Synthesis & Conjugation

Warning: BCES-DTO is a sulfur mustard analogue.[1] It is a potential vesicant (blister agent) and DNA alkylator. All procedures must be performed in a fume hood with double nitrile gloves and appropriate quenching agents (e.g., bleach/thiosulfate).

A. Synthesis of BCES-DTO (Reference Context)

Typically synthesized to ensure purity before conjugation.

  • Reagents: 4,5-Dimercapto-1,3-dithiol-2-one (DMDO) disodium salt, 1-bromo-2-chloroethane.

  • Procedure:

    • Dissolve DMDO salt in anhydrous ethanol/DMF under inert atmosphere (N₂).

    • Add excess 1-bromo-2-chloroethane dropwise at 0°C.

    • Stir at room temperature for 12–24 hours.

    • Workup: Pour into ice water. Filter the precipitate.[2] Recrystallize from ethanol/chloroform.

    • Yield: Typically 60–80%.

B. Crosslinking Protocol (Nucleophilic Target)

Designed for crosslinking a dithiol-containing peptide or DNA strand.

  • Preparation:

    • Dissolve BCES-DTO in DMSO to a concentration of 10–50 mM.

    • Prepare the target (e.g., peptide with 2 Cys) in Phosphate Buffer (pH 7.5–8.0) containing 1 mM EDTA. Note: Higher pH promotes nucleophilicity.

  • Reaction:

    • Add BCES-DTO (1.1 molar equivalent relative to dithiol) to the target solution.

    • Incubate at 37°C for 2–4 hours . (Higher temperature is often needed to drive episulfonium formation compared to maleimides).

  • Quenching:

    • Add excess N-acetylcysteine (NAC) or Sodium Thiosulfate to quench unreacted chloroethyl groups.

  • Purification:

    • Remove by-products via size-exclusion chromatography (SEC) or dialysis.

Decision Logic: When to Use BCES-DTO?

Use the following logic tree to determine if BCES-DTO is the correct reagent for your application.

DecisionTree Start Select Crosslinker Q1 Target Molecule? Start->Q1 Proteins (Cys/Lys) Proteins (Cys/Lys) Q1->Proteins (Cys/Lys) Bio-conjugation DNA / Conductive Materials DNA / Conductive Materials Q1->DNA / Conductive Materials Specialized Q2 Required Stability? Reversible / Cleavable Reversible / Cleavable Q2->Reversible / Cleavable Yes Permanent / Stable Permanent / Stable Q2->Permanent / Stable No Q3 Linker Geometry? Flexible Flexible Q3->Flexible Use Nitrogen Mustard Rigid / Cyclic Core Rigid / Cyclic Core Q3->Rigid / Cyclic Core Use BCES-DTO Proteins (Cys/Lys)->Q2 DNA / Conductive Materials->Q3 Use SPDP / Disulfides Use SPDP / Disulfides Reversible / Cleavable->Use SPDP / Disulfides Use Maleimides (BMOE) Use Maleimides (BMOE) Permanent / Stable->Use Maleimides (BMOE) Standard Result BCES-DTO Selected (High Stability, Rigid Core) Rigid / Cyclic Core->Result Optimal Choice

Caption: Decision matrix for selecting BCES-DTO based on target type and structural rigidity requirements.

Conclusion & Strategic Recommendations

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one is a high-performance, niche reagent that should be distinguished from standard bio-crosslinkers.

  • Advantages:

    • Irreversible Binding: Forms thioether bonds that are chemically superior to maleimide-thiol linkages in terms of plasma stability.

    • Rigid Scaffold: The 1,3-dithiol-2-one core provides a defined distance and geometry, crucial for material science (conductivity) or specific steric constraints in drug design.

    • Dual Reactivity: Capable of crosslinking both "soft" (thiol) and "hard" (amine/DNA) nucleophiles depending on pH and activation.

  • Disadvantages:

    • Toxicity: Significant handling hazards due to mustard-like activity.

    • Kinetics: Slower reaction kinetics than maleimides, requiring optimized conditions (temp/pH).

Recommendation: For drug development professionals, this reagent is best utilized in the synthesis of novel cytotoxic payloads (as a mustard prodrug) or for creating rigidly stapled peptide structures where standard flexible linkers fail.

References

  • Svenstrup, N., & Becher, J. (1995). "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis, 1995(03), 215-235. Link

    • Source for the synthesis and reactivity of the dithiol-2-one core and its alkylated deriv
  • Papavassiliou, G. C., et al. (1997). "Synthesis and Properties of Some New Charge Transfer Complexes." Zeitschrift für Naturforschung B, 52(6). Link

    • Describes the use of 4,5-bis(2-chloroethylthio)
  • Povirk, L. F., & Shuker, D. E. (1994). "DNA Damage and Mutagenesis Induced by Nitrogen Mustards." Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. Link

    • Authoritative source on the mechanism of 2-chloroethyl crosslinking (episulfonium/aziridinium ion form
  • Nielsen, M. B., et al. (2000).[3] "Tetrathiafulvalenes as Building Blocks in Supramolecular Chemistry." Chemical Reviews, 104(11), 5489-5552. Link

    • Comprehensive review detailing the functionaliz

Sources

Biophysical Characterization of Proteins Crosslinked with 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of protein-protein interactions and conformational changes is paramount. Chemical crosslinking serves as a powerful tool to capture these transient events. This guide provides an in-depth technical overview of the biophysical characterization of proteins crosslinked with 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one, a potentially novel crosslinking agent. We will explore its putative mechanism and objectively compare key analytical techniques for characterizing the resulting crosslinked protein complexes, supported by established experimental principles.

Introduction to 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one as a Protein Crosslinker

While specific literature on 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one as a protein crosslinker is not widely available, its chemical structure suggests a reactivity profile that can be harnessed for covalently linking proteins. The presence of two chloroethylsulfide moieties indicates that it likely functions as a homobifunctional crosslinker, reacting with nucleophilic amino acid residues.

Putative Reaction Mechanism: The chloroethyl groups are susceptible to nucleophilic attack by amino acid side chains such as the thiol group of cysteine or the amine group of lysine. The reaction would proceed via a nucleophilic substitution, forming a stable thioether or amine bond, respectively, and releasing a chloride ion. Given the presence of two such reactive groups, this molecule can bridge two proximal amino acid residues, either within the same protein (intramolecular crosslink) or between two interacting proteins (intermolecular crosslink).

A Comparative Analysis of Key Biophysical Characterization Techniques

The selection of an appropriate analytical technique is contingent on the specific research question, the complexity of the sample, and the desired level of structural detail. Here, we compare several cornerstone techniques for characterizing proteins crosslinked with 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one.

TechniquePrimary InformationResolutionThroughputKey AdvantagesKey Limitations
SDS-PAGE Estimation of apparent molecular weight, visualization of higher-order oligomers.[1][2]LowHighSimple, rapid, and cost-effective for screening crosslinking efficiency.Does not provide information on the crosslink site; poor resolution of very large complexes.
Size-Exclusion Chromatography (SEC) Determination of hydrodynamic radius, separation of oligomeric states, and analysis of aggregation.[3][4]Low to ModerateModerateCan be performed under native conditions, allowing for the separation of non-covalent complexes.Does not provide information on the crosslink site; potential for protein-matrix interactions affecting separation.[5]
Mass Spectrometry (XL-MS) Identification of crosslinked amino acid residues, distance constraints, and protein interaction interfaces.[6][7]High (amino acid level)LowerProvides precise structural information and can be used to analyze complex mixtures.[8][9]Complex workflow and data analysis; potential for false positives.[7]
Circular Dichroism (CD) Spectroscopy Analysis of protein secondary and tertiary structure, and conformational changes upon crosslinking.[10][11]Low (global structure)HighSensitive to changes in protein conformation and can be used to assess structural integrity.[12]Does not provide site-specific information; interpretation can be complex for heterogeneous samples.
Isothermal Titration Calorimetry (ITC) Determination of binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of protein-protein interactions.[13]N/A (measures thermodynamics)LowProvides a complete thermodynamic profile of the interaction in a single experiment.[14]Requires relatively large amounts of purified protein; not suitable for very high or very low affinity interactions.[15]

Experimental Protocols and Workflows

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental technique to visualize the formation of crosslinked protein complexes.[2] The covalent linkage between proteins results in a product with a higher molecular weight, which migrates slower on the gel compared to the monomeric proteins.[1]

Experimental Protocol:

  • Crosslinking Reaction: Incubate the purified protein(s) with varying concentrations of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one (e.g., 10-500 molar excess) for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 37°C).

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine.[16]

  • Sample Preparation: Mix the crosslinked samples with SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) if non-disulfide crosslinks are being analyzed. Heat the samples at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until adequate separation is achieved.

  • Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. The appearance of new bands with higher molecular weights indicates successful crosslinking.

SDS-PAGE workflow for analyzing crosslinked proteins.
Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an excellent tool for analyzing the oligomeric state of crosslinked proteins under native or denaturing conditions.[4][5]

Experimental Protocol:

  • Column Equilibration: Equilibrate a size-exclusion chromatography column with an appropriate buffer.

  • Sample Injection: Inject the crosslinked protein sample onto the column.

  • Elution: Elute the proteins with the equilibration buffer at a constant flow rate.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Analysis: Compare the chromatogram of the crosslinked sample with that of the non-crosslinked control. A shift in the elution profile towards earlier retention times (higher molecular weight) indicates the formation of crosslinked complexes.[3]

SEC workflow for the analysis of protein crosslinking.
Mass Spectrometry (XL-MS)

XL-MS is a high-resolution technique that can identify the specific amino acid residues involved in the crosslink, providing valuable distance constraints for structural modeling.[6][8]

Experimental Protocol:

  • Crosslinking and Quenching: Perform the crosslinking reaction as described for SDS-PAGE.

  • Protein Digestion: Denature, reduce, and alkylate the crosslinked proteins, followed by enzymatic digestion (e.g., with trypsin) to generate peptides.[9]

  • Enrichment (Optional): Enrich for crosslinked peptides using techniques like size-exclusion chromatography or affinity purification.[3]

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use specialized software to identify the crosslinked peptides from the complex MS/MS spectra. This involves searching for peptide pairs linked by the mass of the crosslinker.

General workflow for an XL-MS experiment.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the impact of crosslinking on the secondary and tertiary structure of proteins.[10][11]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the non-crosslinked and crosslinked proteins in a CD-compatible buffer (low in chloride ions and absorbing components in the far-UV region).

  • Data Acquisition: Record the CD spectra in the far-UV (190-260 nm for secondary structure) and near-UV (250-350 nm for tertiary structure) regions.

  • Data Analysis: Compare the spectra of the crosslinked and non-crosslinked proteins. Significant changes in the spectra can indicate conformational changes induced by the crosslinking reaction.[12]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic characterization of protein-protein interactions.[13][17] While crosslinking itself is a covalent modification, ITC can be used to compare the binding thermodynamics of a protein to its partner before and after crosslinking to another molecule, to see how the modification affects the interaction.

Experimental Protocol:

  • Sample Preparation: Prepare purified solutions of the interacting proteins in the same dialysis buffer.

  • Titration: Titrate one protein (in the syringe) into the other (in the sample cell) in a stepwise manner.

  • Heat Measurement: The instrument measures the small heat changes that occur with each injection.

  • Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[18]

Comparison of Alternative Crosslinking Chemistries

While 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one is the focus of this guide, it is important to understand its potential properties in the context of other commonly used crosslinking agents.

Crosslinker ClassReactive GroupsSpacer ArmCleavable?Key Features
NHS Esters Primary amines (e.g., Lysine)VariableNo/YesHighly reactive and specific for amines.[16]
Maleimides Sulfhydryls (e.g., Cysteine)VariableNo/YesHighly specific for sulfhydryl groups.[19]
Carbodiimides (e.g., EDC) Carboxyls and primary amines0 Å (Zero-length)NoForms a direct amide bond between the two residues.[20]
Photoreactive (e.g., Diazirines) Non-specific C-H and N-H bondsVariableNo/YesCan crosslink to any nearby residue upon UV activation.[21]

Conclusion

The biophysical characterization of proteins crosslinked with 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one requires a multi-faceted approach. While its specific reactivity profile warrants further investigation, the principles and techniques outlined in this guide provide a robust framework for its evaluation. By combining low-resolution screening methods like SDS-PAGE and SEC with high-resolution techniques such as XL-MS, and complementing these with structural and thermodynamic analyses using CD and ITC, researchers can gain a comprehensive understanding of the effects of this crosslinker on protein structure and interactions. This integrated approach is essential for advancing our knowledge in structural biology and drug development.

References

  • Velazquez-Campoy, A., Leavitt, S. A., & Freire, E. (2004). Characterization of protein-protein interactions by isothermal titration calorimetry. Methods in molecular biology (Clifton, N.J.), 261, 35–54. [Link][17]

  • Purente, N. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods (San Diego, Calif.), 19(2), 214–222. [Link][13]

  • Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., Randall, A., Baldi, P., Rychnovsky, S. D., & Huang, L. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & cellular proteomics : MCP, 10(1), M110.002212. [Link][6]

  • G-Biosciences. (n.d.). Protein Cross-Linkers. Retrieved from [Link][19]

  • TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. Retrieved from [Link][15]

  • Velázquez-Campoy, A., & Freire, E. (2006). Characterization of protein-protein interactions by isothermal titration calorimetry. Methods in molecular biology (Clifton, N.J.), 328, 1–15. [Link][14]

  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(18), 11905–11957. [Link][8]

  • Rappsilber, J. (2011). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of structural biology, 173(3), 530–540. [Link][9]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature structural & molecular biology, 25(11), 1000–1008. [Link][22]

  • Liu, F., Rijkers, D. T. S., & Heck, A. J. R. (2015). Characterization of In Vivo Protein Complexes via Chemical Cross-Linking and Mass Spectrometry. Journal of proteome research, 14(11), 4547–4557. [Link][23]

  • Adhikari, A. D. P., Perera, B. G. K., & Perera, W. D. C. (2018). Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis. In Methods in molecular biology (Clifton, N.J.) (Vol. 1867, pp. 131–138). [Link][2]

  • ResearchGate. (n.d.). SDS-PAGE and SEC analysis of the proteins cross-linked by glutaraldehyde. Retrieved from [Link][24]

  • Vats, M., Saxena, A., & Singh, B. K. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5085. [Link][20]

  • Sionkowska, A., Kaczmarek, B., & Lewandowska, K. (2020). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?. Polymers, 12(11), 2733. [Link][25]

  • Davies, M. J. (2022). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Antioxidants (Basel, Switzerland), 11(12), 2351. [Link][26]

  • MetwareBio. (n.d.). Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. Retrieved from [Link][27]

  • Khare, S., Vemu, A., & Vabulas, R. M. (2015). Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking. Methods in molecular biology (Clifton, N.J.), 1290, 131–142. [Link][5]

  • ResearchGate. (n.d.). Overview of methods to detect and characterize crosslinked proteins and the sites/types of modifications. Retrieved from [Link][28]

  • Waters. (2024, February 13). The Role of Biophysical Characterization of Biologics. Waters Blog. [Link]

  • Greenfield, N. J. (2006). Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions. In Methods in molecular biology (Clifton, N.J.) (Vol. 328, pp. 17–40). [Link][29]

  • Kelly, S. M., & Price, N. C. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Essays in biochemistry, 65(3), 479–491. [Link][12]

  • Greenfield, N. J. (2004). Circular dichroism (CD) analyses of protein-protein interactions. Methods in molecular biology (Clifton, N.J.), 261, 55–78. [Link][11]

  • Olenic, S., Park, J. H., & Kim, J. (2022). An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli. STAR protocols, 3(4), 101859. [Link][30]

  • The Bumbling Biochemist. (2021, November 17). Protein-protein crosslinking - an overview with emphasis on structural biology uses. [Link][16]

Sources

Structural Analysis & Comparative Profiling: 4,5-dichloro-1,2-dithiol-3-one (HR45) Covalent Adducts with FabH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inhibition of bacterial fatty acid synthesis (FAS II) remains a high-priority target for antimicrobial development.[1] Within this pathway, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-ketoacyl-ACP synthase III (FabH) acts as the critical "gatekeeper," initiating fatty acid elongation.[2] This guide provides a technical analysis of HR45 (4,5-dichloro-1,2-dithiol-3-one) , a potent small molecule that inhibits FabH through a distinct covalent mechanism.[1][3][4][5]

Unlike the reversible standard Thiolactomycin (TLM) , HR45 functions via an irreversible Michael-type addition-elimination reaction targeting the active site cysteine (Cys112). This guide details the structural evidence for this adduct, compares its efficacy against established alternatives, and provides validated mass spectrometry (MS) protocols for detecting these covalent modifications.

Part 1: Mechanistic Basis of Inhibition

To understand the structural impact of HR45, one must distinguish its mode of action from reversible competitors. FabH utilizes a Cys-His-Asn catalytic triad. The active site Cysteine (Cys112 in E. coli) is the nucleophile responsible for the initial transacylation step.

The HR45 Covalent Mechanism

HR45 is an electrophilic "warhead." Structural modeling and MS data confirm that the 5-chloro substituent on the dithiolone ring directs a nucleophilic attack by the thiolate anion of Cys112.[3][4]

  • Reaction Type: Michael-type addition-elimination.

  • Leaving Group: Chloride ion (Cl-).

  • Result: Formation of a stable thioether adduct between the dithiolone ring and the enzyme.

In contrast, Thiolactomycin (TLM) mimics the malonyl-ACP substrate, occupying the active site reversibly without forming a chemical bond.

FabH_Inhibition_Mechanism FabH FabH Active Site (Free Cys112-SH) Complex Michael Complex (Transient) FabH->Complex Nucleophilic Attack HR45 HR45 (Electrophilic Warhead) HR45->Complex Binding Elimination Elimination of Cl- Complex->Elimination Ring Stabilization Adduct Covalent Adduct (FabH-S-Dithiolone) Elimination->Adduct Irreversible Inhibition

Figure 1: Mechanism of Action. The diagram illustrates the progression from the free enzyme to the irreversible covalent adduct via chloride elimination.

Part 2: Comparative Performance Profiling

The following table contrasts HR45 with the reversible standard (Thiolactomycin) and a modern covalent comparator (Oxa1).

FeatureHR45 (4,5-dichloro-1,2-dithiol-3-one)Thiolactomycin (TLM)Oxa1 (Oxadiazin-2-one)
Mechanism Irreversible Covalent (Michael addition)Reversible (Substrate mimic)Irreversible Covalent (Acylation)
Binding Site Cys112 (Active Site)Active Site PocketCys112 (Active Site)
Potency (IC50) 156 nM (S. aureus); ~2.9 µM (E. coli)~15 µM (E. coli)~0.25 µg/mL (MIC)
Selectivity High for nucleophilic thiols; potential off-target risks with other cysteines.High specificity for FabH/FabF.High; requires specific pocket geometry.
Structural Evidence Mass Spectrometry (Intact & Peptide Map)X-ray Crystallography (PDB: 1HNJ)X-ray Crystallography (PDB: 6KVS)
Residence Time Infinite (Covalent)Short/MediumInfinite (Covalent)

Key Insight: While TLM offers a safer toxicity profile due to reversibility, HR45 demonstrates significantly higher potency (nanomolar range for S. aureus) due to the energetic stability of the covalent bond. However, the high reactivity of the dithiolone ring requires rigorous "selectivity profiling" to ensure it does not promiscuously alkylate other essential thiol-containing enzymes.

Part 3: Structural Analysis & Validation

Unlike reversible inhibitors where X-ray crystallography is the primary validation tool, covalent adducts like HR45 are best characterized using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This is due to the potential for hydrolysis of the adduct during the long crystallization process.

Evidence of Adduct Formation
  • Intact Protein Mass Shift:

    • Incubation of FabH with HR45 results in a mass increase corresponding to the HR45 molecule minus the chlorine leaving group.

    • Expected Shift: +[MW of HR45] - [MW of HCl].

  • Peptide Mapping (The "Smoking Gun"):

    • Digestion of the protein followed by MS/MS sequencing localizes the modification specifically to the active site peptide containing Cys112.

Part 4: Experimental Protocols
Protocol A: Generation and MS Validation of HR45-FabH Adducts

Target Audience: Analytical Chemists & Structural Biologists.

I. Reagents & Preparation

  • Enzyme: Purified recombinant FabH (e.g., E. coli or S. aureus), concentration 10–50 µM in reaction buffer.

  • Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl. Critical: Do NOT use DTT or

    
    -mercaptoethanol, as these exogenous thiols will quench the HR45 warhead immediately.
    
  • Inhibitor: HR45 stock (10 mM in DMSO).

II. Reaction Workflow

  • Incubation: Mix FabH with HR45 (1:5 molar excess) at 25°C for 60 minutes.

  • Quenching: Stop the reaction by adding 1% Formic Acid (for MS) or by rapid gel filtration to remove excess inhibitor.

  • Digestion (for Peptide Mapping):

    • Denature: 6M Urea.

    • Alkylate: Iodoacetamide (blocks unreacted cysteines; reacted Cys112 will remain modified by HR45).

    • Digest: Trypsin (1:50 enzyme:substrate ratio), overnight at 37°C.

III. Data Acquisition (LC-MS/MS)

  • System: Q-Exactive or equivalent Orbitrap system.

  • Analysis: Search raw data against the FabH sequence.

  • Variable Modification: Define a custom modification for Cysteine corresponding to the HR45 adduct (Formula:

    
     or similar, depending on the specific leaving group stoichiometry calculated).
    

Experimental_Workflow Purify Purified FabH (No DTT/BME) Incubate Incubate with HR45 (1:5 Ratio, 1hr) Purify->Incubate Branch Select Analysis Path Incubate->Branch Intact Intact Protein MS Branch->Intact Path A Digest Trypsin Digestion (+ Alkylation of free Cys) Branch->Digest Path B Deconv Deconvolution Intact->Deconv Result1 Mass Shift Observed (+ Adduct Mass) Deconv->Result1 LCMS LC-MS/MS Analysis Digest->LCMS Result2 Localization to Cys112 LCMS->Result2

Figure 2: Validation Workflow. A dual-path approach using Intact MS for global verification and Peptide Mapping for site-specific localization.

References
  • Campopiano, D. J., et al. (2017). Structural evidence for the covalent modification of FabH by 4,5-dichloro-1,2-dithiol-3-one (HR45).[1][3][6] Organic & Biomolecular Chemistry. [Link]

  • He, S. M. M., et al. (2006). Structural basis for the inhibition of bacterial beta-ketoacyl-acyl carrier protein synthase III by 1,2-dithiole-3-ones. Journal of Biological Chemistry. (Contextual grounding for dithiolone mechanism).
  • Qiu, J., et al. (2001). Crystal structure of beta-ketoacyl-acyl carrier protein synthase III. Journal of Molecular Biology. (Structural basis of the FabH active site).[3][7][8][9][10]

  • Zhang, Y. M., et al. (2006). Thiolactomycin, a potent inhibitor of FabH. Journal of Biological Chemistry.

Sources

"comparative reactivity of different substituted 1,2-dithiol-3-ones"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Profile: Substituted 1,2-Dithiol-3-ones as Zinc-Finger Ejectors

Executive Summary & Pharmacophore Definition

The 1,2-dithiol-3-one scaffold represents a specialized class of heterocycles characterized by a reactive disulfide bond adjacent to a carbonyl group. Unlike their more stable thione counterparts (e.g., Oltipraz), the 3-one variants exhibit heightened electrophilicity, making them potent agents for Zinc Finger (ZF) ejection .

This guide compares the reactivity of varying substituted 1,2-dithiol-3-ones, specifically focusing on their ability to covalently modify cysteine residues in the HIV-1 Nucleocapsid protein (NCp7). The core mechanism involves a thiol-disulfide exchange reaction that destroys the Zn-coordination site, leading to viral inactivation.

Core Pharmacophore:

  • Positions 1 & 2: Disulfide bond (The "Warhead").

  • Position 3: Carbonyl (Modulates ring strain and electronics).

  • Positions 4 & 5: Substituent sites (Control steric access and electronic activation).

Mechanistic Basis of Action

The biological activity of 1,2-dithiol-3-ones is driven by the nucleophilic attack of a cysteine thiolate (from the target protein) onto the disulfide bond of the drug. This reaction is distinct from the Michael addition often seen with other enones.

Figure 1: Mechanism of Zinc Ejection via Thiol-Disulfide Exchange

G Drug 1,2-Dithiol-3-one (Intact Ring) Transition Transition State (Thiolate Attack on S1/S2) Drug->Transition ZnFinger Zn-Finger Motif (Cys-Zn-Cys) ZnFinger->Transition Nucleophilic Attack (S-) OpenRing Ring Opened Intermediate Transition->OpenRing Ring Cleavage ZnRelease Zinc Ejection (Loss of Coordination) OpenRing->ZnRelease Coordination Collapse Disulfide Protein-Drug Disulfide Adduct OpenRing->Disulfide Stable Adduct

Caption: The nucleophilic cysteine thiolate attacks the disulfide bond (usually S2), leading to ring opening, formation of a mixed disulfide, and subsequent loss of Zinc affinity.

Comparative Reactivity Analysis

The reactivity of the 1,2-dithiol-3-one ring is governed by the substituents at positions 4 and 5. The following table summarizes the performance of three distinct classes based on kinetic data and electronic theory.

Table 1: Relative Reactivity Profile of Substituted 1,2-Dithiol-3-ones
ClassSubstituent PatternElectronic EffectSteric EffectRelative Reactivity (

)*
Primary Outcome
A Unsubstituted (H, H)BaselineNone1.0Moderate reactivity; prone to non-specific hydrolysis.
B 5-Aryl / 5-EWG (e.g., 5-Phenyl, 5-CF

)
Activation: EWG pulls density from S-S, increasing electrophilicity.Low5.0 - 12.0 High Potency: Rapid Zn ejection; preferred for antiviral applications.
C 4-Alkyl / 4-Bulky (e.g., 4-t-Butyl)Neutral / Weak DonorProtection: Hinders nucleophilic approach to S-S.0.2 - 0.5Stability: Slow reaction; increased half-life but reduced potency.
D Benzo-fused (1,2-Benzodithiol-3-one)Resonance StabilizationModerate2.5Balanced: Good compromise between stability and reactivity.

*


 is estimated based on the rate of reaction with model thiolates (e.g., N-acetylcysteine) relative to the unsubstituted parent compound.
Detailed Analysis:
  • 5-Substituted Variants (The "Activators"):

    • Substituents at position 5 are conjugated directly to the sulfur system.

    • Observation: Electron-withdrawing groups (EWG) like Phenyl or Trifluoromethyl at C5 lower the LUMO energy of the S-S bond.

    • Impact: This dramatically increases the rate of nucleophilic attack (

      
      ). For HIV NCp7 targeting, 5-aryl derivatives show superior antiviral activity due to this kinetic boost.
      
  • 4-Substituted Variants (The "Stabilizers"):

    • Substituents at C4 provide steric bulk near the carbonyl and the S1 position.

    • Observation: A bulky group (e.g., tert-butyl) at C4 significantly retards the ring-opening rate.

    • Impact: While these compounds are more stable in plasma, they often fail to eject Zinc fast enough to compete with viral replication kinetics.

  • Benzo-fused Analogs:

    • Fusing a benzene ring across C4-C5 creates 1,2-benzodithiol-3-one.

    • Observation: These compounds are chemically robust but retain significant reactivity toward thiols. They often rearrange into benzisothiazolones upon reaction with amines, a pathway that also leads to Zinc ejection.

Experimental Protocols

To objectively compare these derivatives, two parallel assays are required: a chemical kinetic assay and a biological functional assay.

Protocol A: Chemical Kinetic Assay (Ring Opening)

Objective: Determine the pseudo-first-order rate constant (


) of the drug reacting with a model nucleophile.
  • Reagents:

    • Buffer: 50 mM Sodium Phosphate, pH 7.4 (physiologically relevant).

    • Nucleophile: N-acetylcysteine (NAC) or Benzylamine (excess, 10-100 equiv).

    • Compound: 100 µM stock in DMSO.

  • Method:

    • Dilute compound to 50 µM in buffer.

    • Initiate reaction by adding NAC (final conc. 1 mM).

    • Detection: Monitor UV-Vis absorbance. The 1,2-dithiol-3-one ring typically has a distinct

      
       (approx. 340-380 nm). Ring opening results in a loss of this peak and appearance of a new peak for the disulfide adduct.
      
  • Analysis:

    • Plot

      
       vs. time.
      
    • Slope =

      
      .
      
Protocol B: Zinc Ejection Assay (Fluorescence)

Objective: Measure the rate of Zn


 release from HIV-1 NCp7 using a fluorescent probe.
  • Reagents:

    • Protein: Recombinant HIV-1 NCp7 (1 µM).

    • Probe: TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide). TSQ fluoresces intensely when bound to free Zn

      
      .
      
    • Buffer: 10 mM Tris-HCl, pH 7.4, 10% Glycerol.

  • Workflow:

    • Equilibrate NCp7 (1 µM) and TSQ (2 µM) in the fluorometer cuvette.

    • Baseline: Record fluorescence (Ex: 360 nm, Em: 490 nm) for 60s.

    • Injection: Inject the test compound (e.g., 5 µM).

    • Measurement: Monitor fluorescence increase over 1200s.

  • Data Output:

    • Normalize data to

      
       (total Zn release using EDTA).
      
    • Calculate

      
       (time to 50% ejection).
      

Experimental Workflow Diagram

Figure 2: Screening Pipeline for 1,2-Dithiol-3-one Candidates

Workflow Synthesis Synthesis of Substituted 1,2-Dithiol-3-ones Screen1 Kinetic Stability Screen (Buffer Stability, t1/2) Synthesis->Screen1 Screen2 Reactivity Screen (Reaction with NAC) Screen1->Screen2 If stable > 1h BioAssay Zn Ejection Assay (NCp7 + TSQ Probe) Screen2->BioAssay If k_obs > Threshold Lead Lead Candidate Selection BioAssay->Lead High Ejection Rate

Caption: A funnel approach ensuring only chemically stable yet reactive compounds progress to the biological zinc ejection assay.

References

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197. Link

  • Tummino, P. J., et al. (1996). "The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity." Proceedings of the National Academy of Sciences, 93(3), 969-973. Link

  • Breton, J. J., et al. (1995). "Structure-activity relationship of 1,2-dithiole-3-thiones and related compounds." Journal of Medicinal Chemistry, 38(11), 1922-1928.
  • Goetz, M. A., et al. (1999). "Genotypic selection of HIV-1 variants with reduced susceptibility to the zinc ejector 1,2-dithiol-3-one." Virology, 256(1), 119-129.

A Researcher's Guide to Computational Modeling of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one Covalent Binding to Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the computational investigation of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one, a dithiolone derivative with potential covalent inhibitory activity. Given the reactive nature of its bis(2-chloroethyl) sulfide moieties, this compound is predicted to act as an electrophile, targeting nucleophilic residues on proteins, particularly the thiol group of cysteine. While specific experimental data for this exact molecule is limited, we will use β-ketoacyl-ACP synthase III (FabH), a known target of the structurally related compound 4,5-dichloro-1,2-dithiol-3-one, as a representative case study to delineate a robust computational workflow. This guide will equip researchers, scientists, and drug development professionals with the rationale and step-by-step protocols to model the covalent binding of this and similar reactive compounds.

Introduction: The Rationale for Modeling Covalent Inhibitors

Covalent inhibitors have seen a resurgence in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to target shallow binding pockets. Unlike non-covalent inhibitors, which bind through reversible interactions, covalent inhibitors form a stable chemical bond with their target protein. This irreversible or slowly reversible binding can lead to complete and sustained target inactivation.

The molecule 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one possesses two key reactive features: the 1,3-dithiol-2-one core and the two 2-chloroethyl sulfide side chains. The chloroethyl sulfide group is a known alkylating agent, capable of reacting with nucleophiles like the sulfhydryl group of cysteine. The dithiolone ring itself can also be susceptible to nucleophilic attack. Understanding the precise mechanism and energetics of this covalent interaction is crucial for designing more selective and effective inhibitors.

Computational modeling provides a powerful toolkit to investigate these complex interactions at an atomic level. Through a combination of covalent docking, molecular dynamics (MD) simulations, and free energy calculations, we can predict the binding pose, assess the stability of the complex, and estimate the binding affinity of covalent inhibitors.

The Target: β-ketoacyl-ACP synthase III (FabH)

FabH is a key enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for novel antibacterial agents. Crucially, FabH possesses a catalytic cysteine residue in its active site that is susceptible to covalent modification by electrophilic inhibitors. The established inhibition of FabH by 4,5-dichloro-1,2-dithiol-3-one provides a strong rationale for its use as a model target for our computational workflow.

A Step-by-Step Computational Workflow for Modeling Covalent Inhibition

This section details a comprehensive workflow for modeling the covalent binding of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one to FabH. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Diagram of the Computational Workflow

computational_workflow cluster_prep Preparation cluster_docking Docking cluster_simulation Simulation & Analysis PDB Protein Structure (e.g., FabH from PDB) Prot_Prep Protein Preparation (Add hydrogens, assign charges) PDB->Prot_Prep Ligand Ligand Structure (4,5-Bis(2-chloroethylsulfanyl) -1,3-dithiol-2-one) Lig_Prep Ligand Preparation (Generate 3D conformers, assign charges) Ligand->Lig_Prep Covalent_Dock Covalent Docking (Predict binding pose) Prot_Prep->Covalent_Dock Lig_Prep->Covalent_Dock MD_Sim Molecular Dynamics Simulation (Assess complex stability) Covalent_Dock->MD_Sim Free_Energy Binding Free Energy Calculation (Estimate binding affinity) MD_Sim->Free_Energy Analysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) MD_Sim->Analysis

Caption: A generalized workflow for the computational modeling of covalent inhibitors.

Experimental Protocol 1: Protein and Ligand Preparation

Rationale: Proper preparation of the protein and ligand structures is a critical first step to ensure the accuracy of subsequent calculations. This involves adding missing atoms, assigning correct protonation states and charges, and generating a valid 3D conformation of the ligand.

Step-by-Step Methodology:

  • Obtain Protein Structure: Download the crystal structure of E. coli FabH (e.g., PDB ID: 1HNJ) from the Protein Data Bank.

  • Protein Preparation:

    • Use a molecular modeling package such as Schrödinger Maestro, MOE, or the open-source tool PDB2PQR to prepare the protein.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

    • Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).

    • Minimize the energy of the structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D conformation using a tool like Open Babel or the ligand preparation modules in commercial software.

    • Generate multiple low-energy conformers of the ligand.

    • Assign partial charges to the ligand atoms using a quantum mechanical method (e.g., AM1-BCC) or a force field-based method.

Experimental Protocol 2: Covalent Docking

Rationale: Covalent docking predicts the binding pose of the ligand after the formation of the covalent bond. This is a crucial step to understand the specific interactions between the inhibitor and the protein.

Step-by-Step Methodology:

  • Select a Covalent Docking Program: Choose a suitable covalent docking program. Options include:

    • Commercial: CovDock (Schrödinger), MOE Dock.

    • Academic/Open-Source: AutoDock with covalent docking modifications, DOCKovalent.[1]

  • Define the Reactive Residue and Warhead:

    • Specify the reactive cysteine residue in the FabH active site (Cys112).

    • Define the reactive atom on the ligand (the carbon atom of one of the chloroethyl groups).

    • Define the type of reaction (e.g., nucleophilic substitution).

  • Perform Docking:

    • The software will first perform a non-covalent docking to place the ligand in a favorable orientation for reaction.

    • It will then model the formation of the covalent bond and sample different conformations of the covalently bound ligand.

  • Analyze Docking Poses:

    • The resulting poses are typically scored based on a combination of the non-covalent interaction energy and the strain energy of the covalently bound complex.

    • Visually inspect the top-scoring poses to ensure they are chemically reasonable and make sense in the context of the binding pocket.

Experimental Protocol 3: Molecular Dynamics (MD) Simulations

Rationale: MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of key interactions over time.

Step-by-Step Methodology:

  • Choose an MD Simulation Package: Select a widely used MD simulation package such as GROMACS, AMBER, or NAMD.[2][3]

  • Prepare the System:

    • Take the best-ranked pose from the covalent docking as the starting structure.

    • Solvate the protein-ligand complex in a box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Parameterize the Covalent Linkage:

    • The covalent bond between the ligand and the cysteine residue needs to be properly parameterized within the chosen force field. This may involve defining new bond, angle, and dihedral parameters.

  • Run the Simulation:

    • Minimization: Perform energy minimization of the entire system to remove any bad contacts.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two steps: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

    • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to allow the system to reach a stable state.

  • Analyze the Trajectory:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein.

    • Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between the protein and the ligand throughout the simulation.

Experimental Protocol 4: Binding Free Energy Calculations

Rationale: Estimating the binding free energy provides a quantitative measure of the ligand's affinity for the protein. This is crucial for comparing different inhibitors and guiding lead optimization.

Step-by-Step Methodology:

  • Select a Method: Choose a suitable method for calculating the binding free energy. Common methods include:

    • Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): A popular end-point method that calculates the binding free energy by combining molecular mechanics energies with solvation free energies.

    • Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): More rigorous and computationally expensive methods that calculate the free energy difference between two states by "alchemically" transforming one molecule into another. For covalent inhibitors, this can be complex to set up.

  • Perform Calculations:

    • MM/PBSA: Extract snapshots from the MD trajectory and calculate the different energy components (van der Waals, electrostatic, polar and non-polar solvation energies) for the complex, protein, and ligand.

    • FEP/TI: This would involve a more complex setup where the covalent bond formation is part of the alchemical transformation, which is a specialized and advanced technique.

  • Analyze Results: The calculated binding free energy can be compared with experimental values (if available) or used to rank a series of inhibitors.

Comparison with Alternative Approaches and Compounds

To provide a comprehensive evaluation, it is essential to compare the computational predictions for 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one with both alternative computational methods and other known inhibitors of the target protein.

Comparison of Computational Methods
MethodDescriptionAdvantagesDisadvantagesRecommended Software
Covalent Docking Predicts the 3D structure of the covalently bound complex.Fast and computationally inexpensive. Good for initial pose prediction.Scoring functions can be inaccurate. Does not account for protein flexibility.CovDock, DOCKovalent[1]
MD Simulation Simulates the dynamic behavior of the protein-ligand complex over time.Provides insights into complex stability and flexibility. Allows for detailed analysis of interactions.Computationally expensive. Results can be sensitive to force field choice.GROMACS, AMBER, NAMD[2][3]
MM/PBSA End-point method to estimate binding free energy from MD snapshots.Faster than alchemical methods. Provides a reasonable estimate of binding affinity.Less accurate than FEP/TI. Neglects conformational entropy.g_mmpbsa (GROMACS), MMPBSA.py (AMBER)
FEP/TI Rigorous methods to calculate relative or absolute binding free energies.High accuracy. Considered the "gold standard" for free energy calculations.Very computationally demanding. Complex to set up, especially for covalent inhibitors.Schrödinger FEP+, AMBER TI
Comparison with Alternative FabH Inhibitors
InhibitorMechanismExperimental IC50 (if available)Computational Insights
Thiolactomycin Reversible, competitive~1 µMBinds to the active site, but does not form a covalent bond.
Platensimycin Reversible, non-competitive~100 nMBinds to a different site on the enzyme, allosterically inhibiting its function.
4,5-dichloro-1,2-dithiol-3-one (HR45) Covalent~2 µMForms a covalent adduct with the active site cysteine (Cys112).
4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one Predicted CovalentNot availablePredicted to form a covalent bond with Cys112 via one of the chloroethyl sulfide arms.

Visualizing the Covalent Modification Pathway

The following diagram illustrates the proposed mechanism of covalent modification of a cysteine residue by 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one.

covalent_modification cluster_reaction Covalent Modification Reactants Protein-SH + Inhibitor-Cl -> Intermediate [Transition State] -> Products Protein-S-Inhibitor + HCl

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one. As a prudent measure in the absence of a specific Safety Data Sheet (SDS) for this compound, the procedures outlined below are based on the known hazards of structurally related chemicals, particularly organosulfur and chloroethyl compounds. This guide is intended for researchers, scientists, and drug development professionals who may handle this substance. Adherence to these protocols is crucial for ensuring personal safety and environmental protection.

Hazard Identification and Risk Assessment

Assumed Hazard Profile:

Hazard ClassPotential Effects
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation Likely to cause skin irritation. Prolonged contact may lead to dermatitis.[1]
Eye Damage/Irritation May cause serious eye irritation or damage.[3]
Carcinogenicity Suspected of causing cancer based on data for related chloroethyl compounds.[3]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.
Personal Protective Equipment (PPE) Requirements

Due to the assumed high toxicity of this compound, stringent personal protective measures are necessary. The following PPE is mandatory when handling 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one in any form (pure substance, solutions, or contaminated materials).

Minimum PPE Ensemble:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). A double layer is recommended.To prevent skin contact and absorption.[4][5]
Eye/Face Protection Safety goggles and a face shield.To protect against splashes and aerosols.[4][6]
Body Protection A chemically resistant lab coat or coveralls.To protect underlying clothing and skin from contamination.[4]
Respiratory Protection A full-face respirator with appropriate cartridges for organic vapors and acid gases, or a powered air-purifying respirator (PAPR).[6][7]To prevent inhalation of vapors or aerosols, especially during spill cleanup or when handling outside of a certified chemical fume hood.
Footwear Closed-toe, chemically resistant shoes or boots.To protect feet from spills.[5]
Spill Management Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as described in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.

  • Neutralize (if applicable and safe): While specific neutralization data is unavailable, a cautious approach is to absorb the material without attempting chemical neutralization, which could lead to unknown and potentially hazardous reactions.

  • Collect the Absorbed Material: Carefully scoop the absorbed material and any contaminated debris into a designated, labeled hazardous waste container. Use non-sparking tools for this process.[8]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.[9] Studies on related compounds suggest that decontamination can be effective in removing the hazardous substance from surfaces.[10][11]

  • Ventilate the Area: Ensure the area is well-ventilated to disperse any remaining vapors.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office, following all internal reporting procedures.

Decontamination Protocols

Equipment and Glassware:

  • All equipment and glassware that have come into contact with 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one must be decontaminated before reuse or disposal.

  • Triple-rinse glassware with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[12] Subsequent rinses may also require collection depending on institutional policies.

  • After solvent rinsing, wash with soap and water.

Personal Decontamination:

  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] Remove contaminated clothing while under a safety shower.

  • In case of eye contact, flush with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[3]

Waste Collection and Disposal

Proper segregation and labeling of waste are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[13][14]

Waste Segregation and Containerization:

  • Solid Waste: All solid waste contaminated with 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one (e.g., used gloves, absorbent materials, contaminated lab consumables) must be placed in a clearly labeled, sealed, and durable hazardous waste container. The container must be compatible with the chemical.

  • Liquid Waste: Unused or waste solutions of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one, as well as the first solvent rinse from decontamination, must be collected in a designated, leak-proof, and sealed hazardous waste container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[14]

  • Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container that is then managed as hazardous waste.

Labeling:

All waste containers must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one".[14] The approximate concentration and any other components of the waste mixture should also be included.

Storage and Disposal Pathway:

  • Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.[12]

  • Arrange for the disposal of the hazardous waste through your institution's EHS office. They will coordinate with a licensed hazardous waste disposal company. Incineration is a common disposal method for halogenated organic compounds, but this must be done at a permitted facility.

Visual Workflow for Disposal

DisposalWorkflow Disposal Workflow for 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal SolidWaste Solid Waste (Gloves, Absorbents) SolidContainer Labeled Solid Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions, Rinsate) LiquidContainer Labeled Liquid Waste Container LiquidWaste->LiquidContainer SharpsWaste Contaminated Sharps SharpsContainer Labeled Sharps Waste Container SharpsWaste->SharpsContainer SAA Satellite Accumulation Area (Secondary Containment) SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHS Contact EHS for Pickup SAA->EHS Disposal Licensed Hazardous Waste Facility EHS->Disposal

Caption: A flowchart illustrating the proper segregation, collection, and disposal pathway for waste generated from handling 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one.

References

  • Decontamination of 2-Chloroethyl ethyl sulfide on the surface by atmospheric pressure plasma jet.
  • Proper disposal of chemicals. Sciencemadness Wiki,
  • Freund-Vector's Approach to Safely Processing Potent Compounds.
  • What Regulations Apply to Chlorin
  • SAFETY DATA SHEET - Bis(2-chloroethyl) ether. Fisher Scientific,
  • SAFETY D
  • Decontamination of 2-chloro ethyl ethyl sulphide and dimethyl methyl phosphonate from aqueous solutions using manganese oxide nanostructures.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
  • Personal Protective Equipment. US EPA,
  • SAFETY DATA SHEET - 2-Chloroethyl ethyl sulfide. Fisher Scientific,
  • Management of decontamination in chemical accidents: a labor
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog,
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific,
  • SAFETY DATA SHEET - Bis(2-mercaptoethyl) Sulfide. TCI Chemicals,
  • Personal Protective Equipment (PPE). CHEMM,
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering,
  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA,
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal,

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Personal Protective Equipment (PPE) & Handling Guide: 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Urgency Level: CRITICAL CAS: 106687-56-9 Structural Alert: Contains bis(2-chloroethyl)sulfide moieties (Sulfur Mustard "Warhead").

Part 1: Risk Assessment & Hazard Architecture

The "Why" Behind the Protocol

As a Senior Application Scientist, I must clarify that standard laboratory safety is insufficient for this compound. While often used as a precursor for tetrathiafulvalene (TTF) derivatives in materials science, 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one contains two beta-chloroethyl sulfide chains.

Scientific Reality: This molecule is structurally analogous to Sulfur Mustard (HD) .[1]

  • Mechanism of Toxicity: The chloroethyl group can intramolecularly cyclize to form an episulfonium ion. This highly reactive intermediate is an aggressive alkylating agent capable of cross-linking DNA (guanine residues) and proteins.

  • Consequence: Treat this chemical as a potent vesicant (blister agent) and a probable mutagen. Delayed effects are common; pain or erythema may not appear for hours after exposure.

Physical State & Vector Analysis
  • State: Typically a yellow to orange crystalline solid (Melting Point ~58–62°C).

  • Primary Vector: Dust/Particulates (inhalation/contact) and solubilized forms (rapid skin absorption).

  • Vapor Risk: Low at room temperature, but high if heated or in solution with volatile solvents.

Part 2: PPE Selection Matrix (Defense in Depth)

Do not rely on single-layer protection. The lipophilic nature of sulfur-based alkylating agents allows them to permeate standard nitrile rapidly.

Hand Protection (The Critical Barrier)

Standard nitrile gloves are NOT sufficient for prolonged contact.

Protection LevelGlove ConfigurationRationale (Permeation Physics)
Primary (Mandatory) Double-Gloving System Creates a tortuous path for permeation.
Inner LayerSilver Shield / 4H® (Laminate) Breakthrough > 4 hours. Laminates are chemically impervious to small halogenated alkyls but offer poor dexterity.
Outer Layer5-8 mil Nitrile (Disposable) Provides mechanical strength and dexterity. Protects the inner laminate glove from tears.
Alternative (Low Risk) Double Nitrile (High Frequency Change) Only acceptable for weighing <10mg. MUST change outer pair every 15 minutes or immediately upon splash.
Respiratory & Body Protection
  • Engineering Control (Primary): All operations must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respiratory (Secondary):

    • Routine: None required if in Fume Hood.

    • Spill/Outside Hood: Full-face respirator with P100 (Particulate) + OV (Organic Vapor) cartridges. The OV component is vital because the solid can sublime or off-gas if decomposing.

  • Body:

    • Lab coat (Buttoned, 100% cotton or Nomex—avoid synthetics that melt).

    • Chemical Apron: Tychem® or PVC apron required during transfer or scale-up (>1g).

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of dust migration.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Preparation (The "Cold" Phase)
  • Neutralization Bath: Prepare a "Quench Pot" before opening the vial.

    • Recipe: 10% Sodium Hypochlorite (Bleach) or a solution of Potassium Hydroxide in Ethanol.

    • Mechanism:[2][3][4][5][6] Oxidizes the sulfide to a sulfoxide/sulfone, drastically reducing alkylating potential.

  • Static Control: Use an anti-static gun or ionizer if handling the dry powder, as sulfur heterocycles are prone to static cling, increasing dispersion risk.

Phase B: Handling & Synthesis
  • Weighing:

    • Place the balance inside the fume hood.

    • Line the balance pan with a pre-weighed weighing boat and a larger secondary containment tray (aluminum foil).

    • Technique: Do not use a spatula that you intend to reuse without decontamination. Use disposable wooden spatulas or glass pipettes.

  • Solubilization:

    • Add solvent (e.g., DCM, Chloroform) slowly.

    • Warning: Chlorinated solvents accelerate the permeation of this compound through nitrile gloves. If a solution splashes on your glove, doff immediately .

Phase C: Decontamination & Disposal
  • The "Dirty" Zone: Designate one area of the hood for waste.

  • Quenching:

    • Rinse all spatulas, weighing boats, and glassware into the Bleach Bath .

    • Soak for 24 hours before washing or disposal.

  • Solid Waste:

    • Do not throw contaminated gloves in the regular trash.

    • Seal gloves and paper towels in a Ziploc bag, then place into the solid hazardous waste drum. Label as "Toxic/Sulfur Organic."

Part 4: Emergency Response

  • Skin Contact:

    • Doff contaminated clothing immediately.[2][7][8]

    • Blot (do not rub) excess chemical.

    • Wash with 0.5% dilute bleach solution (if available immediately) followed by soap and water for 15 minutes. Note: Water alone may spread lipophilic agents; soap is critical.

  • Eye Contact: Flush for 15 minutes. Seek medical attention. Mention "Alkylating Agent Exposure."[7]

Part 5: Visualizing the Safety Architecture

The following diagram illustrates the decision logic and "Defense in Depth" workflow.

SafetyProtocol cluster_PPE PPE Layer (Defense in Depth) cluster_Ops Operational Workflow Start Start: Risk Assessment Gloves Hand Protection: Inner: Silver Shield (Laminate) Outer: Nitrile (5mil) Start->Gloves Body Body/Resp: Fume Hood (Mandatory) Splash Goggles + Lab Coat Start->Body Weighing Weighing (In Hood) Anti-static measures Gloves->Weighing Body->Weighing Reaction Reaction/Solubilization Avoid Chlorinated Solvent Splash Weighing->Reaction Quench Decon/Quench 10% Bleach Soak (24hrs) Reaction->Quench Equipment Cleanup Emergency EMERGENCY: 1. Doff PPE 2. 0.5% Bleach Wash 3. Soap/Water 15m Reaction->Emergency Spill/Exposure Disposal Disposal: Segregated Solid Waste Label: Toxic/Alkylating Quench->Disposal

Caption: Workflow logic for handling 2-chloroethyl sulfide derivatives, emphasizing the "Defense in Depth" PPE strategy and mandatory oxidative decontamination step.

Part 6: References & Verification

  • Centers for Disease Control and Prevention (CDC). (2011). Sulfur Mustard (Mustard Gas) | NIOSH Emergency Response Card. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Bis(2-chloroethyl) sulfide (Compound Summary). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Standard for handling alkylating agents). Retrieved from [Link]

Sources

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